Product packaging for Clascoterone-D5(Cat. No.:)

Clascoterone-D5

Cat. No.: B12364362
M. Wt: 407.6 g/mol
InChI Key: GPNHMOZDMYNCPO-RUURBOGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clascoterone-D5 is a useful research compound. Its molecular formula is C24H34O5 and its molecular weight is 407.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O5 B12364362 Clascoterone-D5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O5

Molecular Weight

407.6 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3/t17-,18+,19+,22+,23+,24+/m1/s1/i1D3,4D2

InChI Key

GPNHMOZDMYNCPO-RUURBOGHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO

Canonical SMILES

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Clascoterone-D5, a deuterated analog of the novel topical anti-androgen, Clascoterone. This document details the synthetic pathway, including the preparation of key deuterated intermediates and the final esterification step. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction to Clascoterone and Its Deuterated Analog

Clascoterone, also known as cortexolone 17α-propionate, is a topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its mechanism of action involves blocking androgen receptors in the skin, thereby reducing sebum production and inflammation. Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays. The deuterium labels provide a distinct mass signature, allowing for accurate quantification in complex biological matrices.

The chemical name for this compound is (8R,9S,10R,13S,14S,17R)-17-(2-Hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6,6-d5 propionate. This indicates that the five deuterium atoms are located on the propionate moiety at the 17α position and on the A-ring of the steroid nucleus.

Overall Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Deuterated Steroid Core: Preparation of Cortexolone-d5 (17,21-Dihydroxypregn-4-ene-3,20-dione-2,2,4,6,6-d5).

  • Synthesis of the Deuterated Acylating Agent: Preparation of Propionyl-d5 chloride.

  • Final Esterification: Chemoselective esterification of the 17α-hydroxyl group of Cortexolone-d5 with Propionyl-d5 chloride.

This guide will provide detailed experimental protocols for each of these stages, compiled from available scientific literature and chemical synthesis principles.

Experimental Protocols

Synthesis of Cortexolone-d5 (17,21-Dihydroxypregn-4-ene-3,20-dione-2,2,4,6,6-d5)

The introduction of deuterium atoms onto the A-ring of the cortexolone scaffold can be achieved through a base-catalyzed hydrogen-deuterium exchange reaction on a suitable ketosteroid precursor.

Reaction Scheme:

G Cortexolone Cortexolone Cortexolone_d5 Cortexolone-d5 Cortexolone->Cortexolone_d5 Base-Catalyzed H/D Exchange DeuteratedSolvent Deuterated Solvent (e.g., MeOD-d4) Base (e.g., NaOMe) DeuteratedSolvent->Cortexolone_d5

Figure 1: Synthesis of Cortexolone-d5.

Experimental Protocol:

A general protocol for the base-catalyzed deuteration of a ketosteroid is as follows[1]:

  • Preparation: Dissolve Cortexolone in a deuterated solvent such as methanol-d4.

  • Reaction Initiation: Add a catalytic amount of a base, for example, sodium methoxide.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the extent of deuteration.

  • Quenching: Upon completion of the reaction, neutralize the base by adding a deuterated acid, such as DCl in D₂O, at a low temperature.

  • Extraction: Extract the product with a water-immiscible organic solvent. The organic layer should be washed with deuterated water to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer using an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified using flash column chromatography.

  • Analysis: The final product, Cortexolone-d5, should be characterized, and the deuterium incorporation determined by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Table 1: Summary of Reaction Conditions for Cortexolone-d5 Synthesis

ParameterCondition
Starting MaterialCortexolone
SolventMethanol-d4
Base CatalystSodium methoxide
Reaction TemperatureRoom Temperature
Quenching AgentDCl in D₂O
PurificationFlash column chromatography
Synthesis of Propionyl-d5 chloride

Propionyl-d5 chloride can be prepared from the corresponding deuterated carboxylic acid, Propionic-d5 acid, which is commercially available. The conversion of the carboxylic acid to the acid chloride can be achieved using a variety of chlorinating agents.

Reaction Scheme:

G Propionic_d5_acid Propionic-d5 acid Propionyl_d5_chloride Propionyl-d5 chloride Propionic_d5_acid->Propionyl_d5_chloride Chlorination ChlorinatingAgent Chlorinating Agent (e.g., (COCl)₂, SOCl₂, PCl₃) ChlorinatingAgent->Propionyl_d5_chloride

Figure 2: Synthesis of Propionyl-d5 chloride.

Experimental Protocol:

A general procedure for the preparation of propionyl chloride from propionic acid using phosphorus trichloride is as follows[2][3]:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a magnetic stirrer, place Propionic-d5 acid.

  • Reagent Addition: Slowly add phosphorus trichloride to the flask.

  • Reaction: Heat the reaction mixture at approximately 50°C for several hours. The reaction should be monitored for completion.

  • Work-up: After the reaction is complete, allow the mixture to stand to separate the lower layer of phosphorous acid.

  • Purification: The crude Propionyl-d5 chloride can be purified by distillation, collecting the fraction at the appropriate boiling point (the boiling point of non-deuterated propionyl chloride is approximately 80°C).

Table 2: Summary of Reaction Conditions for Propionyl-d5 chloride Synthesis

ParameterCondition
Starting MaterialPropionic-d5 acid
Chlorinating AgentPhosphorus trichloride
Reaction Temperature~ 50°C
PurificationDistillation
Chemoselective Synthesis of this compound

The final step in the synthesis is the chemoselective esterification of the 17α-hydroxyl group of Cortexolone-d5 with Propionyl-d5 chloride. For the non-deuterated Clascoterone, a lipase-catalyzed alcoholysis of a 17α,21-diester has been reported to be a highly efficient and selective method[4][5]. A similar enzymatic approach can be adapted for the deuterated analog.

Reaction Scheme:

G Cortexolone_d5_dipropionate Cortexolone-d5 17α,21-dipropionate-d5 Clascoterone_d5 This compound Cortexolone_d5_dipropionate->Clascoterone_d5 Selective Alcoholysis Lipase Lipase (e.g., Candida cylindracea) Alcohol (e.g., Butanol) Lipase->Clascoterone_d5

Figure 3: Synthesis of this compound via Lipase-Catalyzed Alcoholysis.

Experimental Protocol:

The synthesis of the precursor, Cortexolone-d5 17α,21-dipropionate-d5, would first be required. This can be achieved by reacting Cortexolone-d5 with an excess of Propionyl-d5 chloride. Following the synthesis of the diester, the selective alcoholysis can be performed as follows, based on the protocol for the non-deuterated compound:

  • Reaction Setup: Dissolve Cortexolone-d5 17α,21-dipropionate-d5 in a suitable organic solvent, such as toluene.

  • Reagents: Add a lipase from Candida cylindracea and an alcohol, such as butanol, which acts as the acyl acceptor.

  • Reaction: Stir the mixture at a controlled temperature. The reaction progress should be monitored to ensure selective hydrolysis of the 21-ester.

  • Work-up: Once the reaction is complete, the enzyme can be removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by chromatography.

Table 3: Summary of Reaction Conditions for this compound Synthesis

ParameterCondition
Starting MaterialCortexolone-d5 17α,21-dipropionate-d5
EnzymeLipase from Candida cylindracea
Acyl AcceptorButanol
SolventToluene
PurificationChromatography

Data Presentation

Table 4: Summary of Quantitative Data

Synthesis StepStarting MaterialProductReported Yield (non-deuterated)
EsterificationCortexolone 17α,21-dipropionateClascoterone99%
Propionyl Chloride SynthesisPropionic acidPropionyl chloride95%

Note: The yields for the deuterated synthesis may vary and would need to be determined experimentally.

Logical Workflow of this compound Synthesis

The overall workflow for the synthesis of this compound is depicted in the following diagram.

G cluster_0 Deuterated Steroid Core Synthesis cluster_1 Deuterated Acylating Agent Synthesis cluster_2 Final Product Synthesis Cortexolone Cortexolone Cortexolone_d5 Cortexolone-d5 Cortexolone->Cortexolone_d5 Deuteration Diester Cortexolone-d5 17α,21-dipropionate-d5 Cortexolone_d5->Diester Esterification Propionic_d5_acid Propionic-d5 acid Propionyl_d5_chloride Propionyl-d5 chloride Propionic_d5_acid->Propionyl_d5_chloride Chlorination Propionyl_d5_chloride->Diester Clascoterone_D5 This compound Diester->Clascoterone_D5 Selective Alcoholysis

Figure 4: Overall workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible synthetic pathway for the preparation of this compound. The synthesis relies on the preparation of two key deuterated intermediates, Cortexolone-d5 and Propionyl-d5 chloride, followed by a chemoselective enzymatic esterification. The provided protocols are based on established chemical transformations and can serve as a valuable resource for researchers and scientists in the field of drug development. It is important to note that the specific reaction conditions and yields for the deuterated synthesis may require optimization.

References

The Core Mechanism of Clascoterone-D5: A Technical Guide to its Action as an Androgen Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone, also known as cortexolone 17α-propionate, is a first-in-class topical androgen receptor (AR) inhibitor. Its deuterated isotopologue, Clascoterone-D5, shares the same mechanism of action but possesses altered pharmacokinetic properties due to the kinetic isotope effect, making it a valuable tool in research and potentially for therapeutic use. This technical guide provides an in-depth exploration of the core mechanism of action of Clascoterone as a competitive antagonist of the androgen receptor, detailing the experimental evidence and methodologies that underpin our understanding of its function.

Competitive Antagonism of the Androgen Receptor

The primary mechanism of action of Clascoterone is its ability to competitively bind to the ligand-binding domain (LBD) of the androgen receptor.[1][2][3][4][5] This action prevents the binding of endogenous androgens, such as dihydrotestosterone (DHT), a potent activator of the AR. By occupying the LBD, Clascoterone inhibits the conformational changes in the AR that are necessary for its activation, subsequent dimerization, nuclear translocation, and binding to androgen response elements (AREs) on target genes. This blockade of AR signaling is the foundational step in its therapeutic effects.

Binding Affinity

In vitro studies have demonstrated that Clascoterone binds to the androgen receptor with high affinity. While a specific dissociation constant (Kd) or inhibition constant (Ki) from publicly available literature is not consistently reported, one study utilizing human prostate cancer LNCaP cells, which endogenously express AR, reported an IC50 value of 50 nM for Clascoterone in inhibiting AR activity. The same study noted an even more potent IC50 of 20 nM for its metabolite, cortexolone-21-propionate.

Table 1: In Vitro Androgen Receptor Inhibition Data

CompoundCell LineEndpointValue
ClascoteroneLNCaPIC5050 nM
Cortexolone-21-propionateLNCaPIC5020 nM

Inhibition of Androgen-Dependent Gene Transcription

By preventing the binding of androgens to the AR, Clascoterone effectively inhibits the transcription of androgen-responsive genes. This has been experimentally verified using androgen receptor reporter gene assays.

Experimental Protocol: Androgen Receptor Reporter Gene Assay

A common method to assess the antagonistic activity of compounds on the AR involves a reporter gene assay, often conducted in a cell line such as Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express the AR.

Objective: To quantify the ability of Clascoterone to inhibit DHT-induced androgen receptor activation.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum). The cells are then co-transfected with two plasmids:

    • An expression vector containing the full-length human androgen receptor gene.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

  • Compound Treatment: After transfection, the cells are treated with a constant concentration of DHT to stimulate AR activity. Concurrently, varying concentrations of Clascoterone (or this compound) are added to the culture medium.

  • Luciferase Assay: Following an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. The light output is directly proportional to the level of AR-mediated gene transcription.

  • Data Analysis: The inhibitory effect of Clascoterone is determined by the reduction in luciferase activity in the presence of DHT. The results are typically plotted as a dose-response curve to calculate the IC50 value, which represents the concentration of Clascoterone required to inhibit 50% of the DHT-induced AR activation.

G cluster_workflow Experimental Workflow: AR Reporter Gene Assay A HEK293 Cells B Co-transfection: - AR Expression Plasmid - ARE-Luciferase Reporter Plasmid A->B C Treatment: - DHT (agonist) - Clascoterone (antagonist) B->C D Incubation (24-48h) C->D E Cell Lysis D->E F Luciferase Assay E->F G Data Analysis (IC50) F->G G cluster_pathway Signaling Pathway: Clascoterone Action in Sebocytes DHT DHT AR Androgen Receptor DHT->AR Binds & Activates Clascoterone Clascoterone Clascoterone->AR Binds & Inhibits AR_complex Activated AR Complex AR->AR_complex Conformational Change Nucleus Nucleus AR_complex->Nucleus Translocation ARE ARE Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Lipid_Synthesis Increased Lipid Synthesis Gene_Transcription->Lipid_Synthesis Inflammation Increased Inflammatory Cytokines Gene_Transcription->Inflammation

References

An In-depth Technical Guide to the Physical and Chemical Properties of Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone-D5 is the deuterium-labeled analog of Clascoterone, a novel topical androgen receptor inhibitor. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of Clascoterone in biological matrices during pharmacokinetic and metabolic studies. Its chemical structure is identical to Clascoterone, with the exception of five deuterium atoms replacing five hydrogen atoms on the propionate side chain, leading to a higher molecular weight. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental protocols and a detailed examination of its mechanism of action.

Physical and Chemical Properties

PropertyValueSource
Chemical Name (8R,9S,10R,13S,14S,17R)-17-(2-Hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6,6-d5 propionateN/A
Molecular Formula C₂₄H₂₉D₅O₅[1]
Molecular Weight 407.55 g/mol [1]
CAS Number Not Assigned[1]
Appearance Solid (assumed, based on Clascoterone)N/A
Melting Point Not available for this compound. Clascoterone: 126-129 °C
Boiling Point Not availableN/A
Solubility Not explicitly available for this compound. Clascoterone is soluble in ethanol (~20 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (~20 mg/ml). It is sparingly soluble in aqueous buffers.N/A
Storage Store in a cool, dry place. Some suppliers recommend refrigeration between 2°C to 8°C.[1]

Experimental Protocols

Synthesis and Purification

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, the synthesis of the parent compound, Clascoterone, has been described and involves the selective esterification of cortexolone. One patented method describes a lipase-catalyzed chemoselective alcoholysis of a 17α,21-diester precursor to yield Clascoterone. The synthesis of this compound would likely follow a similar pathway, utilizing a deuterated propionate source.

Purification of steroids and their deuterated analogs typically involves chromatographic techniques. A general approach for the purification of steroids from a reaction mixture or biological matrix is as follows:

General Purification Protocol for Steroids:

  • Extraction: The crude product is first extracted from the reaction mixture using an appropriate organic solvent.

  • Solid-Phase Extraction (SPE): The extract is then often subjected to solid-phase extraction for initial purification and concentration. For steroids, C8 or C18 cartridges are commonly used. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove polar impurities, and then the steroid is eluted with a stronger organic solvent.

  • Chromatography: Final purification is typically achieved through column chromatography on silica gel or by using high-performance liquid chromatography (HPLC), often in a reversed-phase mode.

  • Crystallization: The purified compound can be further refined by crystallization from a suitable solvent system, such as diisopropyl ether for Clascoterone.

Analytical Methods

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Clascoterone. A representative LC-MS/MS method is detailed below.

Representative LC-MS/MS Protocol for Clascoterone Analysis (using this compound as internal standard):

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of steroids.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile or methanol). A published method for Clascoterone uses a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol, delivered at a flow rate of 0.8 mL/min with a 2-minute gradient.

  • Sample Preparation: Biological samples (e.g., plasma, serum) are prepared by protein precipitation followed by centrifugation. An aliquot of the supernatant is then mixed with a known concentration of the internal standard (this compound) before injection into the LC-MS/MS system.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both Clascoterone and this compound. The instrument is typically operated in positive ionization mode.

  • Quantification: The concentration of Clascoterone in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Clascoterone and a constant concentration of this compound.

Mechanism of Action

The pharmacological activity of this compound is identical to that of Clascoterone. Clascoterone is a potent local antagonist of the androgen receptor (AR). In androgen-sensitive tissues like the sebaceous glands, dihydrotestosterone (DHT) binds to the AR, leading to a cascade of events that includes increased sebum production and inflammation, key factors in the pathogenesis of acne vulgaris.

Clascoterone competes with DHT for binding to the androgen receptor. By competitively inhibiting the binding of DHT, Clascoterone blocks the downstream signaling pathways that are activated by androgens. This results in a reduction of sebum production and a decrease in the inflammatory response.

The following diagram illustrates the signaling pathway of androgen action and the inhibitory effect of Clascoterone.

Clascoterone_Mechanism_of_Action cluster_cell Sebaceous Gland Cell DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds Clascoterone Clascoterone Clascoterone->AR Competitively Binds (Inhibition) DHT_AR_complex DHT-AR Complex AR->DHT_AR_complex Forms Complex nucleus Nucleus DHT_AR_complex->nucleus Translocates to gene_transcription Gene Transcription (Sebum Production, Inflammation) nucleus->gene_transcription Initiates

Caption: Mechanism of action of Clascoterone as a competitive inhibitor of the androgen receptor.

Experimental Workflow for Bioanalysis

The use of this compound as an internal standard is a critical component of the bioanalytical workflow for quantifying Clascoterone in preclinical and clinical studies. The following diagram outlines a typical experimental workflow.

Bioanalytical_Workflow sample_collection 1. Biological Sample Collection (e.g., Plasma, Serum) sample_prep 2. Sample Preparation (Protein Precipitation) sample_collection->sample_prep add_is 3. Addition of Internal Standard (this compound) sample_prep->add_is centrifugation 4. Centrifugation add_is->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis 6. LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing 7. Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical bioanalytical workflow for the quantification of Clascoterone using this compound.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Clascoterone in biological systems. While detailed information on some of its physical properties and specific synthesis protocols are not widely available, its chemical properties and mechanism of action are well-understood based on its relationship to the parent compound. The information and protocols provided in this guide offer a solid foundation for researchers and professionals working with this important analytical standard in the development and study of Clascoterone.

References

The Biological Activity of Deuterated Clascoterone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clascoterone, a novel topical androgen receptor antagonist, has emerged as a significant therapeutic agent for androgen-mediated skin disorders. Its deuterated analogue, clascoterone-d5, is primarily utilized as a reference standard in analytical chemistry. To date, public-domain scientific literature and clinical trial data do not contain specific studies evaluating the independent biological activity, pharmacokinetics, or pharmacodynamics of deuterated clascoterone. This technical guide, therefore, provides a comprehensive overview of the established biological activity of non-deuterated clascoterone, which serves as the foundational knowledge in the field. Furthermore, this document explores the potential, yet unverified, implications of deuteration on the activity of clascoterone, based on the well-established principles of the kinetic isotope effect in medicinal chemistry.

Introduction to Clascoterone

Clascoterone, also known as cortexolone 17α-propionate or by its investigational name CB-03-01, is a potent steroidal antiandrogen.[1][2] It is the first topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[3][4][5] Unlike systemic antiandrogens, clascoterone acts locally on the skin, minimizing systemic side effects. The deuterated form, this compound, is a synthetically modified version where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a useful tool for analytical purposes, such as an internal standard in mass spectrometry-based assays.

Mechanism of Action of Clascoterone

Clascoterone exerts its biological effect by competitively antagonizing the androgen receptor (AR) in the skin, particularly within the sebaceous glands and hair follicles.

Key aspects of its mechanism include:

  • Competitive Binding: Clascoterone binds to the androgen receptor with high affinity, effectively blocking the binding of endogenous androgens like dihydrotestosterone (DHT).

  • Inhibition of Downstream Signaling: By preventing androgen binding, clascoterone inhibits the downstream signaling pathways that lead to the transcription of androgen-responsive genes.

  • Reduction of Sebum Production: A primary consequence of this inhibition is the reduction of sebum (lipid) production in sebocytes.

  • Anti-inflammatory Effects: Clascoterone also suppresses the production of pro-inflammatory cytokines that are stimulated by androgens, contributing to its efficacy in inflammatory acne.

DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds to DHT_AR DHT-AR Complex AR->DHT_AR Forms complex with DHT Clascoterone Clascoterone Clascoterone->AR Competitively binds to & blocks Nucleus Nucleus DHT_AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Sebum Increased Sebum Production Gene_Transcription->Sebum Inflammation Inflammation Gene_Transcription->Inflammation

Figure 1: Simplified signaling pathway of clascoterone's mechanism of action.

Pharmacokinetics of Clascoterone

Pharmacokinetic studies of topically applied clascoterone have demonstrated minimal systemic absorption, which is a key advantage in reducing systemic side effects.

ParameterValueReference
Route of Administration Topical
Systemic Absorption Minimal
Plasma Protein Binding 84-89%
Metabolism Rapidly hydrolyzed in the skin to cortexolone (inactive metabolite)
Primary Metabolite Cortexolone
Systemic Exposure Low, with plasma concentrations often near or below the lower limit of quantification

Experimental Protocol: In Vitro Skin Permeation Study

An in vitro skin permeation test (IVPT) is a common method to assess the absorption of topical drugs. A typical protocol involves:

  • Skin Preparation: Human cadaver skin is dermatomed to a uniform thickness.

  • Diffusion Cell Setup: The skin is mounted on a diffusion cell (e.g., Franz diffusion cell) with the dermal side in contact with a receptor fluid.

  • Drug Application: A precise amount of the clascoterone formulation is applied to the epidermal surface.

  • Sampling: At predetermined time points, samples of the receptor fluid are collected.

  • Analysis: The concentration of clascoterone and its metabolites in the receptor fluid is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

start Start: Prepare Human Cadaver Skin setup Mount Skin on Diffusion Cell start->setup apply Apply Topical Clascoterone Formulation setup->apply sample Collect Receptor Fluid Samples at Intervals apply->sample analyze Analyze Samples using LC-MS/MS sample->analyze end End: Determine Permeation Profile analyze->end

Figure 2: General workflow for an in vitro skin permeation test (IVPT).

Clinical Efficacy of Clascoterone

Clinical trials have demonstrated the efficacy of 1% clascoterone cream for the treatment of moderate-to-severe acne vulgaris.

EndpointResultReference
Treatment Success (IGA score of 0 or 1 with a ≥2-grade reduction) Statistically significant improvement compared to vehicle
Reduction in Inflammatory Lesions Statistically significant reduction compared to vehicle
Reduction in Non-inflammatory Lesions Statistically significant reduction compared to vehicle

The Potential Impact of Deuteration on Clascoterone's Biological Activity

While no specific data exists for the biological activity of deuterated clascoterone, the principles of medicinal chemistry allow for informed hypotheses regarding the potential effects of deuteration. The primary mechanism through which deuteration can alter a drug's properties is the kinetic isotope effect (KIE) .

The C-D bond is stronger than the C-H bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step can be slowed down when hydrogen is replaced by deuterium.

Potential implications for clascoterone include:

  • Altered Metabolism: Clascoterone is rapidly metabolized in the skin by esterases. If the deuteration sites on this compound are involved in this metabolic breakdown, the rate of hydrolysis to the inactive metabolite, cortexolone, could be reduced.

  • Increased Half-Life and Exposure: A slower metabolic rate could lead to a longer half-life of the active drug in the skin, potentially increasing local exposure and duration of action.

  • Modified Efficacy and Safety Profile: Increased local exposure could theoretically enhance efficacy but might also alter the local safety profile. However, without experimental data, this remains speculative.

It is crucial to emphasize that these are theoretical considerations. The actual impact of deuteration depends on the specific location of the deuterium atoms and their role in the metabolic pathways of clascoterone.

Deuteration Deuteration of Clascoterone KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Slower_Metabolism Potentially Slower Metabolism KIE->Slower_Metabolism Longer_HalfLife Potentially Longer Half-Life in Skin Slower_Metabolism->Longer_HalfLife Altered_Activity Potentially Altered Biological Activity Longer_HalfLife->Altered_Activity No_Data No Published Data Available Altered_Activity->No_Data Hypothetical

Figure 3: Logical relationship of potential effects of deuteration on clascoterone.

Conclusion and Future Directions

Clascoterone is a well-characterized topical androgen receptor antagonist with a clear mechanism of action and proven clinical efficacy. Its deuterated analogue, this compound, currently serves as an analytical tool. There is a notable absence of research into the biological activity of deuterated clascoterone. Future research, including in vitro metabolism studies and preclinical models, would be necessary to determine if the theoretical advantages of deuteration—such as reduced metabolism and prolonged local activity—translate into a tangible therapeutic benefit. Such studies would be essential to ascertain whether deuterated clascoterone could offer an improved efficacy or dosing profile compared to its non-deuterated counterpart. Until such data becomes available, the biological activity of clascoterone remains the established benchmark.

References

A Technical Guide to Clascoterone for In Vitro Androgen Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Clascoterone and its relevance in the context of in vitro androgen receptor (AR) binding assays. It details the mechanism of action, summarizes key quantitative data, and provides a representative experimental protocol for assessing its binding affinity. The role of its deuterated analogue, Clascoterone-D5, is also addressed.

Introduction to Clascoterone and its Mechanism of Action

Clascoterone (cortexolone 17α-propionate) is a novel steroidal antiandrogen that acts as a potent antagonist of the androgen receptor (AR).[1][2][3] It is the first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[2][4] The mechanism of action of Clascoterone involves competitively binding to the AR, thereby inhibiting the downstream signaling cascades initiated by endogenous androgens like dihydrotestosterone (DHT). This blockade of androgen signaling leads to a reduction in sebum production and inflammation, key factors in the pathogenesis of acne. In vitro studies have demonstrated that Clascoterone effectively antagonizes androgen-regulated processes in human primary sebocytes in a dose-dependent manner.

The androgen receptor signaling pathway, and the inhibitory action of Clascoterone, is depicted below.

Clascoterone_AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR_HSP Androgen Receptor (AR) + HSP DHT->AR_HSP Binds AR_Clascoterone AR-Clascoterone Complex (Inactive) AR_DHT AR-DHT Complex (Active) AR_HSP->AR_DHT Conformational Change & HSP Dissociation Clascoterone Clascoterone Clascoterone->AR_HSP Competitively Binds Gene_Transcription Gene Transcription (Sebum Production, Inflammation) Clascoterone->Gene_Transcription Inhibits ARE Androgen Response Element (ARE) AR_DHT->ARE Binds ARE->Gene_Transcription Initiates

Androgen Receptor Signaling and Clascoterone's Competitive Inhibition.

Quantitative Data: Androgen Receptor Binding Affinity of Clascoterone

The binding affinity of Clascoterone to the androgen receptor has been quantified in in vitro competitive binding assays. The key parameters are the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity.

CompoundParameterValueAssay DescriptionCell LineRadioligandReference
ClascoteroneKi40 nMDisplacement of [3H]methyltrienoloneHuman prostate cancer cells[3H]methyltrienolone
ClascoteroneIC5050 nMDisplacement of [3H]methyltrienoloneHuman prostate cancer cells[3H]methyltrienolone

The Role of this compound

This compound is a deuterated form of Clascoterone, meaning that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In pharmaceutical research, deuterated compounds are primarily utilized for two main purposes:

  • To enhance metabolic stability: The replacement of hydrogen with deuterium can strengthen the chemical bonds, making the compound more resistant to metabolic breakdown. This can improve the pharmacokinetic profile of a drug.

  • As internal standards: Due to their similar chemical properties but distinct mass, deuterated compounds are widely used as internal standards in bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of the non-deuterated drug in biological samples.

Based on the available scientific literature, This compound is intended for use in pharmacokinetic studies and as an internal standard in analytical assays, not for direct assessment in in vitro androgen receptor binding assays. The subtle change in mass due to deuteration is not expected to significantly alter the binding affinity to the androgen receptor in a way that would necessitate its use as the primary compound in such assays. Therefore, the experimental protocols provided below are for the non-deuterated Clascoterone.

Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay

Principle

This assay measures the ability of a test compound (Clascoterone) to compete with a radiolabeled androgen (e.g., [3H]methyltrienolone, a synthetic androgen) for binding to the androgen receptor in a cell lysate or with a purified receptor preparation. The amount of radioligand displaced by the test compound is used to determine the test compound's binding affinity, typically expressed as an IC50 value, which can then be used to calculate the Ki.

Materials
  • Androgen Receptor Source: Cytosol from tissues expressing high levels of AR (e.g., rat prostate) or a cell line overexpressing human AR (e.g., LNCaP cells).

  • Radioligand: [3H]methyltrienolone.

  • Test Compound: Clascoterone.

  • Assay Buffer: e.g., Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Experimental Workflow

The general workflow for a competitive androgen receptor binding assay is illustrated below.

AR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Prepare_AR Prepare Androgen Receptor Source Combine Combine AR, [3H]methyltrienolone, and varying concentrations of Clascoterone in 96-well plate Prepare_AR->Combine Prepare_Reagents Prepare Radioligand, Test Compound (Clascoterone), and Buffers Prepare_Reagents->Combine Incubate Incubate to reach equilibrium (e.g., 18-24h at 4°C) Combine->Incubate Filter Filter through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with cold buffer Filter->Wash Add_Scintillant Add scintillation cocktail to dried filters Wash->Add_Scintillant Count Measure radioactivity using a scintillation counter Add_Scintillant->Count Plot_Data Plot % inhibition vs. Clascoterone concentration Count->Plot_Data Calculate_IC50 Calculate IC50 value Plot_Data->Calculate_IC50

Workflow for an In Vitro Androgen Receptor Competitive Binding Assay.
Detailed Procedure

  • Preparation of Androgen Receptor Source:

    • If using tissue, homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer and centrifuge to obtain the cytosolic fraction (supernatant).

    • If using cells, lyse the cells and prepare the cell lysate.

    • Determine the protein concentration of the receptor preparation.

  • Assay Setup:

    • In a 96-well filter plate, add the following to each well:

      • A fixed amount of the androgen receptor preparation.

      • A fixed concentration of [3H]methyltrienolone (typically at a concentration close to its Kd).

      • Varying concentrations of Clascoterone (to create a dose-response curve).

    • Include control wells:

      • Total Binding: Contains receptor and radioligand only (no competitor).

      • Non-specific Binding: Contains receptor, radioligand, and a high concentration of a non-radiolabeled androgen (e.g., unlabeled DHT or methyltrienolone) to saturate the receptors.

  • Incubation:

    • Incubate the plate for a sufficient time to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the glass fiber filter plate under vacuum.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of Clascoterone: Specific Binding = Total Binding - Non-specific Binding.

    • Express the data as a percentage of the maximal specific binding.

    • Plot the percentage of specific binding against the logarithm of the Clascoterone concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Clascoterone is a potent androgen receptor antagonist with a well-defined mechanism of action. Its high binding affinity for the AR has been demonstrated in in vitro assays. While its deuterated counterpart, this compound, is a valuable tool for analytical and pharmacokinetic studies, it is the non-deuterated form that is the subject of direct investigation in androgen receptor binding assays. The provided representative protocol offers a framework for researchers to design and conduct such assays to further elucidate the interaction of Clascoterone and other novel compounds with the androgen receptor.

References

Preliminary Investigation of Clascoterone-D5 Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigation into the metabolism of Clascoterone-D5, a deuterated analog of the novel topical androgen receptor inhibitor, Clascoterone. This document details the metabolic pathways, experimental protocols for in vitro and in vivo studies, and analytical methodologies for the quantification of Clascoterone and its metabolites. The inclusion of this compound as an internal standard in analytical methods is a key aspect of ensuring accurate quantification in metabolic research.

Introduction to Clascoterone and its Metabolism

Clascoterone, or cortexolone 17α-propionate, is a first-in-class topical androgen receptor inhibitor.[1] Its mechanism of action involves competing with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors in the skin, thereby reducing sebum production and inflammation associated with acne vulgaris.[1]

Upon topical application, Clascoterone exhibits low systemic absorption.[2] The metabolism of Clascoterone is rapid and occurs locally in the skin as well as in the plasma through hydrolysis by esterases, primarily carboxylesterase.[3] The primary and inactive metabolite of Clascoterone is Cortexolone.[4] Due to its rapid metabolism, systemic antiandrogenic effects are minimized. The instability of Clascoterone in physiological solutions presents a significant challenge for in vitro studies, requiring carefully designed experimental conditions.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacokinetics and metabolism of Clascoterone.

Table 1: Pharmacokinetic Parameters of Clascoterone Cream 1% (Twice Daily Application)

ParameterValueSpeciesStudy TypeReference
Cmax (steady state)4.4 - 4.6 ng/mLHumanPhase 2a Clinical Trial
Time to Steady State5 daysHumanPhase 2a Clinical Trial
Plasma Protein Binding84% - 89%Human (in vitro)In Vitro Study
Cortexolone Plasma ConcentrationGenerally < 0.5 ng/mL (LLOQ)HumanPhase 2a Clinical Trial

Table 2: Analytical Method Parameters for Clascoterone and Cortexolone Quantification

ParameterValueAnalytical MethodReference
Lower Limit of Quantitation (LLOQ)0.5 ng/mLLC-MS/MS
Linear Range0.5 - 1000 ng/mLUHPLC-MS/MS
Internal StandardThis compoundNot specified in detail, but implied

Experimental Protocols

This section details the methodologies for key experiments in the investigation of Clascoterone metabolism.

In Vitro Metabolism in Human Hepatocytes
  • Objective: To identify the metabolic profile of Clascoterone in the human liver.

  • Methodology:

    • Incubation: Clascoterone (10 µmol/L) is incubated with human cryopreserved hepatocytes.

    • Sample Analysis: The incubation mixture is analyzed at various time points to identify metabolites.

    • Metabolite Identification: Metabolites are identified using techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS).

  • Results: This in vitro system identified Cortexolone as the primary metabolite, along with other unidentified and conjugated metabolites.

In Vitro Skin Permeation and Metabolism (IVPT)
  • Objective: To assess the permeation of Clascoterone through the skin and its simultaneous metabolism.

  • Methodology:

    • Test System: Excised human skin is mounted on diffusion cells, which can be either static (Franz cells) or flow-through systems.

    • Dosing: A finite dose of Clascoterone cream (1%) is applied to the epidermal surface of the skin.

    • Receptor Solution: The receptor chamber of the diffusion cell contains a physiological buffer, often with bovine serum albumin (BSA) to enhance the solubility of the analytes.

    • Sampling: Samples are collected from the receptor solution at various time points.

    • Analysis: The collected samples are analyzed for the presence and quantity of Clascoterone and Cortexolone using a validated LC-MS/MS method. The use of flow-through cells is noted to minimize the degradation of Clascoterone during the experiment.

Analytical Quantification using LC-MS/MS
  • Objective: To accurately quantify Clascoterone and its primary metabolite, Cortexolone, in biological matrices.

  • Methodology:

    • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used.

    • Chromatographic Separation: A C18 analytical column is typically used for the separation of Clascoterone and Cortexolone. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile/methanol) with an acid additive (e.g., formic acid).

    • Mass Spectrometric Detection: The mass spectrometer is operated in the positive ion mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity for both Clascoterone and Cortexolone.

    • Internal Standard: this compound is used as an internal standard to correct for matrix effects and variations in sample processing and instrument response.

Visualizations

The following diagrams illustrate key pathways and workflows related to the metabolism of Clascoterone.

Metabolic_Pathway Clascoterone Clascoterone Cortexolone Cortexolone (Inactive Metabolite) Clascoterone->Cortexolone Hydrolysis (Esterases, e.g., Carboxylesterase) in Skin and Plasma IVPT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin Excised Human Skin DiffusionCell Mount on Diffusion Cell Skin->DiffusionCell Dosing Apply Clascoterone Cream DiffusionCell->Dosing Incubation Incubate at Physiological Temperature Dosing->Incubation Sampling Collect Receptor Solution Samples Incubation->Sampling LCMS LC-MS/MS Analysis for Clascoterone and Cortexolone Sampling->LCMS Signaling_Pathway DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) in Sebocytes DHT->AR Binds to GeneTranscription Gene Transcription AR->GeneTranscription Activates Clascoterone Clascoterone Clascoterone->AR Competitively Inhibits Binding SebumProduction Increased Sebum Production GeneTranscription->SebumProduction Inflammation Inflammation GeneTranscription->Inflammation

References

Clascoterone-D5: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Novel Topical Androgen Receptor Inhibitor and its Deuterated Analog

Abstract

Clascoterone, a first-in-class topical androgen receptor inhibitor, represents a significant advancement in the dermatological treatment of androgen-mediated skin disorders such as acne vulgaris. Its deuterated analog, Clascoterone-D5, serves as a critical tool for the accurate bioanalytical quantification of the parent compound. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and delves into the extensive research on Clascoterone's mechanism of action, clinical efficacy, and the experimental methodologies employed in its evaluation. Detailed signaling pathways, experimental workflows, and tabulated clinical data are presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction to Clascoterone and this compound

Clascoterone (cortexolone 17α-propionate) is a potent antagonist of the androgen receptor (AR)[1][2]. It is approved for the topical treatment of acne vulgaris in patients 12 years of age and older[3][4]. By competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to the AR in the skin, clascoterone addresses key pathogenic factors in acne, including excess sebum production and inflammation[1]. This compound is a stable, isotopically labeled version of clascoterone, designed for use as an internal standard in mass spectrometry-based bioanalytical methods. This ensures precise and accurate quantification of clascoterone in various biological matrices during preclinical and clinical studies.

Physicochemical Properties of this compound

The key identifiers and molecular properties of this compound are summarized in the table below. While a specific CAS number for the deuterated form is not consistently available, the CAS number for the unlabeled parent compound, Clascoterone, is provided for reference.

PropertyValue
Chemical Name This compound
Synonyms Cortexolone 17 alpha-propionate-d5; CB-03-01-d5
Molecular Formula C₂₄H₂₉D₅O₅
Molecular Weight 407.55 g/mol
CAS Number Not available (Unlabeled: 19608-29-8)

Mechanism of Action of Clascoterone

Clascoterone exerts its therapeutic effect by acting as a localized anti-androgen. The mechanism involves the competitive antagonism of androgen receptors in the sebaceous glands and hair follicles.

Signaling Pathway:

  • Androgen Binding: In sebocytes, androgens such as dihydrotestosterone (DHT) bind to cytosolic androgen receptors (AR).

  • Dimerization and Translocation: The DHT-AR complex then dimerizes and moves into the nucleus.

  • Gene Transcription: Within the nucleus, this complex binds to androgen response elements on DNA, initiating the transcription of genes responsible for increased sebum production and the synthesis of pro-inflammatory cytokines.

  • Competitive Inhibition by Clascoterone: When applied topically, clascoterone penetrates the skin and binds to the androgen receptor with high affinity, effectively blocking DHT from binding.

  • Inhibition of Downstream Effects: This competitive inhibition prevents the downstream signaling cascade that leads to the pathological features of acne.

Clascoterone_Mechanism_of_Action cluster_cell Sebocyte cluster_nucleus Nucleus DHT DHT AR Androgen Receptor (AR) DHT->AR Binds Clascoterone Clascoterone Clascoterone->AR Competitively Binds DHT_AR DHT-AR Complex AR->DHT_AR Clascoterone_AR Clascoterone-AR Complex (Inactive) AR->Clascoterone_AR DNA DNA (Androgen Response Elements) DHT_AR->DNA Translocates & Binds Clascoterone_AR->DNA Inhibits Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Sebum Increased Sebum Production Gene_Transcription->Sebum Inflammation Pro-inflammatory Cytokines Gene_Transcription->Inflammation IVPT_Workflow Skin_Prep Excised Human Skin Preparation Diffusion_Cell Mounting on Diffusion Cell Skin_Prep->Diffusion_Cell Dosing Application of Clascoterone Cream Diffusion_Cell->Dosing Incubation Incubation at Controlled Temperature Dosing->Incubation Sampling Collection of Receptor Solution Incubation->Sampling Analysis_Prep Sample Preparation (Addition of this compound) Sampling->Analysis_Prep LCMS LC-MS/MS Analysis Analysis_Prep->LCMS Data Quantification of Clascoterone Permeation LCMS->Data

References

Understanding the Isotopic Purity of Clascoterone-D5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic purity of Clascoterone-D5, a deuterated analog of the novel topical anti-androgen, Clascoterone. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. Here, we delve into the significance of isotopic purity, the analytical methodologies for its determination, and the underlying biochemical pathways of the parent compound.

This compound serves as a crucial internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification of Clascoterone in biological matrices. The stability and distinct mass difference of the deuterium-labeled compound enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]

The Significance of Isotopic Purity

Isotopic purity is a critical parameter for any isotopically labeled compound used as an internal standard. It refers to the percentage of the compound that contains the desired number of heavy isotopes at the specified positions. High isotopic purity ensures the accuracy and reliability of quantitative bioanalytical methods by minimizing interference from unlabeled or partially labeled species.

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity involves quantifying the distribution of different isotopic forms (isotopologues) of the molecule. While specific batch data for this compound is typically found on a Certificate of Analysis provided by the supplier, the following table illustrates a representative isotopic distribution for a high-purity batch, as would be determined by high-resolution mass spectrometry.

IsotopologueMass ShiftRelative Abundance (%)
D0 (Unlabeled)M+0< 0.1
D1M+10.2
D2M+20.5
D3M+31.0
D4M+45.0
D5 (Fully Labeled)M+5> 93.0

Note: This data is representative and may not reflect the exact specifications of a particular batch of this compound.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a labeled compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent, such as acetonitrile or methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. The mass spectrum is acquired over a relevant mass range to include all potential isotopologues.

  • Data Analysis: The relative intensities of the peaks corresponding to the different isotopologues (D0 to D5) are measured. The isotopic purity is calculated as the percentage of the D5 isotopologue relative to the sum of all isotopologue intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuteration.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., chloroform-d, methanol-d4) suitable for NMR analysis.

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: Both ¹H and ²H NMR spectra are acquired. In the ¹H NMR spectrum, the absence or reduction of signals at the sites of deuteration indicates successful labeling. The ²H NMR spectrum will show signals corresponding to the deuterium atoms.

  • Data Analysis: The integration of the signals in the ²H NMR spectrum can be used to determine the relative abundance of deuterium at different positions.

Clascoterone's Mechanism of Action: A Signaling Pathway Overview

Clascoterone exerts its therapeutic effect by acting as an androgen receptor antagonist.[2][3] It competes with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors in the sebaceous glands and hair follicles.[4] This competitive inhibition blocks the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.

clascoterone_pathway cluster_cell Sebocyte DHT DHT AR Androgen Receptor DHT->AR Binds Clascoterone Clascoterone Clascoterone->AR Competitively Binds DHT_AR DHT-AR Complex AR->DHT_AR Forms Clascoterone_AR Clascoterone-AR Complex (Inactive) AR->Clascoterone_AR Forms Nucleus Nucleus DHT_AR->Nucleus Translocates to ARE Androgen Response Element Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Sebum_Inflammation Increased Sebum & Inflammation Gene_Transcription->Sebum_Inflammation Leads to

Caption: Clascoterone's competitive inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Isotopic Purity Assessment

The following diagram outlines a typical workflow for the assessment of the isotopic purity of a deuterated compound like this compound.

isotopic_purity_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Evaluation Synthesis Deuterated Synthesis of this compound Purification Purification Synthesis->Purification MS_Analysis Mass Spectrometry (Isotopic Distribution) Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (Location of Deuteration) Purification->NMR_Analysis Purity_Calculation Isotopic Purity Calculation MS_Analysis->Purity_Calculation NMR_Analysis->Purity_Calculation CoA Certificate of Analysis Generation Purity_Calculation->CoA Final_Product High-Purity This compound CoA->Final_Product

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Clascoterone in Human Plasma using Clascoterone-D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clascoterone is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Accurate and reliable quantification of clascoterone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clascoterone in human plasma, utilizing its deuterated analog, Clascoterone-D5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for variability during sample preparation and instrument analysis.[1]

This method employs a simple protein precipitation for sample preparation, followed by a rapid 2-minute chromatographic separation, making it suitable for high-throughput analysis.

Signaling Pathway of Clascoterone

Clascoterone exerts its therapeutic effect by acting as a competitive antagonist at the androgen receptor (AR). In the skin, androgens like dihydrotestosterone (DHT) bind to the AR, leading to a cascade of events that contribute to acne pathogenesis, including increased sebum production and inflammation.[2][3] Clascoterone competes with DHT for binding to the AR, thereby inhibiting the downstream signaling pathways that promote these acnegenic processes.[4][5]

Clascoterone_Signaling_Pathway cluster_0 Sebocyte DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds DHT_AR_Complex DHT-AR Complex AR->DHT_AR_Complex Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates Gene_Transcription Androgen-Responsive Gene Transcription Nucleus->Gene_Transcription Promotes Acne_Pathogenesis Increased Sebum Production & Inflammation Gene_Transcription->Acne_Pathogenesis Clascoterone Clascoterone Clascoterone->AR Competitively Inhibits Binding

Caption: Clascoterone's Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Clascoterone reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • Ultrapure water

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

Sample Preparation: Protein Precipitation

This protocol is designed for a 96-well plate format for high-throughput processing.

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile.

  • Sample Aliquoting: To each well of a 96-well plate, add 50 µL of human plasma sample, calibrator, or quality control (QC) sample.

  • Protein Precipitation: Add 150 µL of the this compound internal standard spiking solution in acetonitrile to each well.

  • Mixing: Mix thoroughly for 5 minutes on a plate shaker.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Sample_Preparation_Workflow Start Human Plasma Sample (50 µL) Add_IS Add 150 µL Acetonitrile with this compound (IS) Start->Add_IS Mix Vortex Mix (5 min) Add_IS->Mix Centrifuge Centrifuge (4000 rpm, 10 min) Mix->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject

Caption: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte

Note: The optimal MRM transitions (precursor and product ions) and collision energies should be determined by infusing standard solutions of clascoterone and this compound into the mass spectrometer.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Linearity: The method demonstrated good linearity over a concentration range of 0.5 to 1000 ng/mL for clascoterone in plasma. The coefficient of determination (r²) should be ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The LLOQ for clascoterone in plasma was established at 0.5 ng/mL.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

  • Recovery: The extraction recovery of clascoterone and this compound from the biological matrix should be determined.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard should be evaluated.

  • Stability: The stability of clascoterone in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Quantitative Data Summary

The following tables present representative data for the validation of an LC-MS/MS method for a similar small molecule using a deuterated internal standard. This data is for illustrative purposes, and specific results for clascoterone and this compound should be generated during method validation.

Table 1: Linearity of Clascoterone Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.5Value
1Value
5Value
20Value
100Value
500Value
1000Value
≥ 0.99

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5ValueValueValueValue
Low1.5ValueValueValueValue
Medium75ValueValueValueValue
High750ValueValueValueValue

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)
ClascoteroneLowValue
MediumValue
HighValue
This compoundMediumValue

Conclusion

This application note provides a framework for a high-throughput, sensitive, and selective LC-MS/MS method for the quantification of clascoterone in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method well-suited for routine analysis in a drug development setting. The use of a deuterated internal standard is critical for achieving the accuracy and precision required for regulated bioanalysis.

References

Application of Clascoterone-D5 in Dermatological Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] Its deuterated analog, Clascoterone-D5, serves as a critical tool in dermatological research, primarily as an internal standard for the accurate quantification of Clascoterone in biological matrices. This document provides detailed application notes and protocols for the use of this compound in key dermatological research experiments.

Clascoterone exerts its therapeutic effect by competitively inhibiting the binding of androgens, such as dihydrotestosterone (DHT), to androgen receptors in the skin, particularly within sebaceous glands and dermal papilla cells.[2][3] This action leads to a reduction in sebum production and inflammation, two key factors in the pathogenesis of acne.[4] Understanding the pharmacokinetics and pharmacodynamics of Clascoterone is crucial for optimizing its therapeutic use and developing new formulations. The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving the required accuracy and precision in such studies.

Application Notes

This compound is a synthetic, deuterated version of Clascoterone. The five deuterium atoms on the propionate side chain give it a distinct mass from the parent compound, allowing for its use in isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to those of Clascoterone, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior are essential for correcting for matrix effects and variations in instrument response, thereby ensuring accurate quantification of Clascoterone.

Primary Applications:

  • Internal Standard in LC-MS/MS Methods: The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Clascoterone concentrations in various biological samples, including skin tissue, receptor fluid from in vitro permeation studies, and cell culture media.

  • Pharmacokinetic (PK) Studies: this compound is essential for in vitro and in vivo PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) of topically applied Clascoterone.

  • Metabolism Studies: It can be used to accurately quantify the formation of Clascoterone metabolites, such as cortexolone, in skin and other tissues.

  • In Vitro Skin Permeation Testing (IVPT): this compound is used to quantify the amount of Clascoterone that permeates through skin explants in Franz diffusion cell systems.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of Clascoterone and its analysis using this compound.

Table 1: LC-MS/MS Method Parameters for Clascoterone Quantification

ParameterValueReference
Lower Limit of Quantitation (LLOQ)0.5 ng/mL
Linear Range0.5 - 1000 ng/mL
ColumnC18 UPLC column
Mobile PhaseA: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile/methanol
Flow Rate0.8 mL/min
DetectionPositive ion mode with multiple reaction monitoring (MRM)
Internal StandardThis compound

Table 2: In Vitro Skin Permeation Test (IVPT) Parameters

ParameterValue/ConditionReference
Skin ModelExcised human or porcine ear skin
Diffusion CellFranz diffusion cell
Receptor FluidPhosphate Buffered Saline (PBS), pH 7.4 with a solubilizing agent (e.g., 5% BSA)
Temperature32 ± 1°C
DoseFinite dose application
Sampling Time Points0, 1, 2, 4, 6, 8, 12, and 24 hours

Experimental Protocols

Protocol 1: Quantification of Clascoterone in In Vitro Skin Permeation Samples using LC-MS/MS with this compound

This protocol describes the quantification of Clascoterone in receptor fluid from an in vitro skin permeation test (IVPT) using a Franz diffusion cell setup.

Materials:

  • Clascoterone

  • This compound (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Receptor fluid samples from IVPT

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Clascoterone and this compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions of Clascoterone by serial dilution of the stock solution with receptor fluid to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in receptor fluid.

  • Sample Preparation:

    • To 100 µL of each standard, QC, and unknown sample, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Vortex briefly to mix.

    • Perform a solid-phase extraction (SPE) to clean up the samples. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject a defined volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Use a C18 column and a gradient elution with mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in ACN/MeOH).

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for Clascoterone and this compound in positive ion mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Clascoterone to this compound against the concentration of the calibration standards.

    • Determine the concentration of Clascoterone in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receptor Fluid Sample Add_IS Add this compound (IS) Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporate SPE->Evap Recon Reconstitute Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification MS->Quant

LC-MS/MS workflow for Clascoterone quantification.

Protocol 2: In Vitro Androgen Receptor (AR) Competitive Binding Assay

This protocol is for determining the binding affinity of Clascoterone to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

Materials:

  • Recombinant human androgen receptor (AR) ligand-binding domain (LBD)

  • [³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand

  • Clascoterone

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, prepare serial dilutions of Clascoterone in assay buffer.

    • Add a fixed concentration of recombinant human AR-LBD to each well.

    • Add a fixed concentration of [³H]-DHT to each well.

    • Include control wells for:

      • Total binding: AR-LBD + [³H]-DHT (no competitor)

      • Non-specific binding: AR-LBD + [³H]-DHT + a high concentration of non-radiolabeled DHT

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the contents of each well to a 96-well filter plate.

    • Wash the filter plate multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of Clascoterone.

    • Plot the percentage of specific binding against the logarithm of the Clascoterone concentration.

    • Determine the IC₅₀ value (the concentration of Clascoterone that inhibits 50% of the specific binding of [³H]-DHT) from the resulting sigmoidal curve.

G cluster_binding Competitive Binding cluster_outcome Outcome AR Androgen Receptor (AR) Complex AR-[3H]-DHT Complex AR->Complex Binds DHT [3H]-DHT (Radioligand) DHT->Complex Clascoterone Clascoterone (Competitor) Clascoterone->AR Competes with [3H]-DHT Displaced Displaced [3H]-DHT Complex->Displaced Displacement by Clascoterone

Principle of the competitive androgen receptor binding assay.

Protocol 3: In Vitro Sebocyte Culture and Sebum Production Assay

This protocol describes the culture of human sebocytes and the assessment of the effect of Clascoterone on sebum production.

Materials:

  • Primary human sebocytes

  • Sebocyte growth medium

  • Collagen I-coated culture flasks/plates

  • Dihydrotestosterone (DHT)

  • Clascoterone

  • Nile Red stain (for lipid visualization)

  • Lipid extraction solvent (e.g., hexane:isopropanol 3:2)

  • ELISA kits for specific lipid components (e.g., squalene)

Procedure:

  • Sebocyte Culture:

    • Culture primary human sebocytes on collagen I-coated flasks in sebocyte growth medium at 37°C and 5% CO₂.

    • Subculture the cells when they reach 70-80% confluency.

  • Treatment:

    • Seed sebocytes into 24-well plates and allow them to adhere and grow.

    • Once the cells reach the desired confluency, treat them with:

      • Vehicle control

      • DHT (to stimulate sebum production)

      • DHT + varying concentrations of Clascoterone

    • Incubate for 24-72 hours.

  • Quantification of Sebum Production:

    • Nile Red Staining (Qualitative/Semi-quantitative):

      • Fix the cells with 4% paraformaldehyde.

      • Stain the cells with Nile Red solution.

      • Visualize intracellular lipid droplets using fluorescence microscopy.

    • Lipid Extraction and Quantification (Quantitative):

      • Wash the cells with PBS.

      • Extract total lipids from the cells using a suitable solvent.

      • Analyze the lipid extract for specific sebum components (e.g., squalene) using a commercially available ELISA kit or by chromatography.

  • Data Analysis:

    • Compare the amount of lipid produced in the Clascoterone-treated groups to the DHT-stimulated control group to determine the inhibitory effect of Clascoterone on sebum production.

Protocol 4: Cytokine Release Assay in Ex Vivo Human Skin Explants

This protocol outlines a method to assess the anti-inflammatory effects of Clascoterone by measuring cytokine release from ex vivo human skin explants.

Materials:

  • Fresh human skin tissue (e.g., from elective surgery)

  • Culture medium (e.g., DMEM with supplements)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • Clascoterone

  • ELISA kits for pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α)

Procedure:

  • Skin Explant Preparation:

    • Prepare full-thickness human skin explants (e.g., 8 mm punch biopsies).

    • Place the explants in a 24-well plate containing culture medium.

  • Treatment:

    • Treat the skin explants with:

      • Vehicle control

      • Inflammatory stimulus (e.g., LPS)

      • Inflammatory stimulus + varying concentrations of Clascoterone

    • Incubate the explants for 24-48 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • Collect the culture medium from each well at the end of the incubation period.

    • Centrifuge the medium to remove any cellular debris and collect the supernatant.

  • Cytokine Quantification:

    • Measure the concentration of pro-inflammatory cytokines in the culture supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine concentrations in the Clascoterone-treated groups to the stimulated control group to evaluate the anti-inflammatory activity of Clascoterone.

G DHT DHT AR Androgen Receptor DHT->AR Complex DHT-AR Complex AR->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription Sebum Increased Sebum Production Transcription->Sebum Inflammation Inflammatory Cytokines Transcription->Inflammation Clascoterone Clascoterone Clascoterone->AR Competes with DHT Block Inhibition Clascoterone->Block Block->Complex

Androgen receptor signaling pathway in sebocytes and the inhibitory action of Clascoterone.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Clascoterone in dermatological research. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation in pharmacokinetic and in vitro studies. The protocols provided herein offer a framework for investigating the mechanism of action and efficacy of Clascoterone, contributing to a deeper understanding of its therapeutic potential in androgen-mediated skin disorders.

References

Application Notes and Protocols for Metabolite Identification of Clascoterone using Clascoterone-D5 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1][2] It acts by competitively binding to androgen receptors in the skin, thereby reducing sebum production and inflammation.[3][4] Understanding the metabolic fate of clascoterone is crucial for comprehensive safety and efficacy assessments in drug development. Clascoterone is known to be rapidly metabolized in the skin and plasma to its primary and inactive metabolite, cortexolone.[3] An intermediate metabolite, cortexolone 21-propionate, has also been identified.

This document provides detailed application notes and protocols for the identification and quantification of clascoterone and its metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Clascoterone-D5 as a stable isotope-labeled internal standard.

Rationale for using this compound

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of clascoterone, is chemically identical to the parent drug but has a distinct mass-to-charge ratio (m/z). This allows it to be differentiated by the mass spectrometer while co-eluting with the analyte during chromatography. The use of this compound compensates for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification of clascoterone and its metabolites.

Metabolic Pathway of Clascoterone

Clascoterone undergoes rapid hydrolysis in biological matrices. The primary metabolic pathway involves the cleavage of the propionate ester group to form cortexolone. Evidence also suggests the formation of an intermediate, cortexolone 21-propionate. While other unidentified metabolites may exist, cortexolone is the main inactive metabolite.

G Clascoterone Clascoterone Metabolite1 Cortexolone 21-propionate (Intermediate) Clascoterone->Metabolite1 Hydrolysis Metabolite2 Cortexolone (Inactive Metabolite) Metabolite1->Metabolite2 Hydrolysis

Caption: Metabolic pathway of Clascoterone.

Quantitative Analysis Data

The following table summarizes the pharmacokinetic parameters of clascoterone in adults from a clinical study. These values were obtained using a validated LC-MS/MS method with a deuterated internal standard.

AnalyteMatrixMean Cmax (ng/mL)Mean AUC (ng·h/mL)LLOQ (ng/mL)Citation
ClascoteronePlasma4.4 - 4.637.1 ± 22.30.5
CortexolonePlasmaBelow LLOQ-0.5

Experimental Protocols

Sample Preparation

a) Plasma Samples

This protocol is adapted from standard methods for steroid extraction from plasma.

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b) Skin Tissue Homogenate

This protocol is based on methods for extracting metabolites from skin tissue.

  • Excise a known weight of skin tissue (e.g., 100 mg) and place it in a 2 mL homogenization tube with ceramic beads.

  • Add 500 µL of cold methanol and 10 µL of this compound internal standard working solution.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6,000 rpm).

  • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 250 µL of water and vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the layers.

  • Carefully collect the upper organic layer (containing the analytes) and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and centrifuge to pellet any insoluble debris.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a recommended starting point for the LC-MS/MS method, which can be further optimized.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-1.5 min: Ramp to 95% B

      • 1.5-2.0 min: Hold at 95% B

      • 2.0-2.1 min: Return to 30% B

      • 2.1-3.0 min: Re-equilibration at 30% B

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following are hypothetical MRM transitions based on the structures of the molecules. These must be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clascoterone403.2329.2Optimized
Clascoterone (Qualifier)403.2109.1Optimized
This compound 408.2 334.2 Optimized
Cortexolone347.2329.2Optimized
Cortexolone (Qualifier)347.2121.1Optimized
Cortexolone 21-propionate403.2347.2Optimized

Note: The exact m/z values for precursor and product ions, as well as collision energies, should be determined experimentally by infusing standard solutions of each analyte and the internal standard into the mass spectrometer.

Workflow for Metabolite Identification and Quantification

The following diagram illustrates a typical workflow for a metabolite identification and quantification study using this compound.

G cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing & Quantification cluster_3 Results A Biological Sample (Plasma, Skin, etc.) B Spike with This compound (IS) A->B C Extraction (Protein Precipitation/LLE) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Peak Integration & Ratio Calculation (Analyte/IS) D->E G Metabolite Identification (MS/MS Spectra) D->G F Quantification using Calibration Curve E->F H Final Concentration Data F->H I Identified Metabolites G->I

Caption: Metabolite identification workflow.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of clascoterone and its metabolites in various biological matrices. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics to develop and validate their own analytical methods for studying the disposition of clascoterone. Further investigation into minor, yet unidentified, metabolites may be warranted for a complete metabolic profile.

References

Application Notes and Protocols for In Vitro Skin Permeation Testing of Clascoterone Utilizing Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation tests (IVPT) for Clascoterone, a topical androgen receptor inhibitor. The protocols incorporate the use of its deuterated analogue, Clascoterone-D5, as an internal standard for robust bioanalysis.

Introduction to Clascoterone and In Vitro Skin Permeation Testing

Clascoterone (cortexolone 17α-propionate) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris. It competitively inhibits dihydrotestosterone (DHT) from binding to androgen receptors in sebaceous glands and hair follicles. This action mitigates the downstream signaling pathways that lead to increased sebum production and inflammation, key pathogenic factors in acne.

In vitro skin permeation testing (IVPT) is a critical tool in the development and bioequivalence assessment of topical dermatological drug products.[1] It provides essential data on the rate and extent of a drug's absorption into and through the skin, offering insights into its pharmacokinetic profile without the need for human clinical trials. For topical drugs like Clascoterone, IVPT is instrumental in formulation optimization and for demonstrating bioequivalence of generic formulations as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).

A significant challenge in the IVPT of Clascoterone is its instability in physiological solutions, where it can hydrolyze to its primary metabolite, cortexolone.[1][2] Therefore, the experimental and analytical protocols must be carefully designed to minimize this degradation and accurately quantify both the parent drug and its metabolite.

Mechanism of Action: Clascoterone Signaling Pathway

Clascoterone exerts its therapeutic effect by competitively antagonizing androgen receptors, thereby inhibiting the downstream signaling cascade that promotes acne pathogenesis.[2] This includes the reduction of sebaceous gland proliferation, excess sebum production, and inflammatory pathways.

Clascoterone_Mechanism_of_Action cluster_cell Sebocyte DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds DHT_AR_Complex DHT-AR Complex AR->DHT_AR_Complex Forms Complex Clascoterone Clascoterone Clascoterone->AR Competitively Binds (Inhibition) Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates to Gene_Transcription Androgen-Responsive Gene Transcription Nucleus->Gene_Transcription Initiates Acne_Pathogenesis Increased Sebum Production & Inflammation Gene_Transcription->Acne_Pathogenesis Leads to

Clascoterone's competitive inhibition of the androgen receptor signaling pathway.

Experimental Protocols

The following protocols are based on established methodologies for the IVPT of Clascoterone. The use of a flow-through diffusion cell system is recommended to minimize the hydrolysis of Clascoterone to Cortexolone.[2]

Protocol 1: In Vitro Skin Permeation Study

This protocol outlines the procedure for conducting the skin permeation experiment using a flow-through diffusion cell apparatus.

1. Materials and Equipment:

  • Flow-through diffusion cells (e.g., PermeGear In-Line Cells)

  • Human cadaver skin (dermatomed to a thickness of ~500 µm)

  • Clascoterone 1% cream formulation

  • Receptor solution: Phosphate Buffered Saline (PBS) with 5% w/v Bovine Serum Albumin (BSA)

  • Fraction collector

  • Water bath maintained at 32.0 °C

  • Positive displacement pipette

  • Syringes and needles

2. Experimental Workflow:

IVPT_Workflow Start Start Skin_Prep Prepare Dermatomed Human Skin Start->Skin_Prep Cell_Assembly Mount Skin in Flow-Through Diffusion Cells Skin_Prep->Cell_Assembly Equilibration Equilibrate Cells at 32.0 °C Cell_Assembly->Equilibration Dosing Apply Finite Dose of Clascoterone Cream (e.g., 10 mg/cm²) Equilibration->Dosing Permeation Perform Permeation for 24-48 hours Dosing->Permeation Sample_Collection Collect Receptor Solution Fractions at Predetermined Intervals Permeation->Sample_Collection Skin_Processing Dismantle Cells and Process Skin Layers (Epidermis, Dermis) Permeation->Skin_Processing Analysis Analyze Samples via LC-MS/MS Sample_Collection->Analysis Skin_Processing->Analysis End End Analysis->End

Workflow for the in vitro skin permeation testing of Clascoterone.

3. Detailed Methodology:

  • Skin Preparation: Thaw frozen human cadaver skin and cut it into sections to fit the diffusion cells. Ensure the skin barrier is intact.

  • Diffusion Cell Setup: Mount the skin sections between the donor and receptor chambers of the flow-through diffusion cells.

  • Equilibration: Equilibrate the assembled cells in a water bath set to 32.0 °C for a minimum of 30 minutes. Start the flow of the receptor solution through the cells.

  • Dosing: Apply a finite dose of the Clascoterone cream (e.g., 10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.

  • Permeation and Sampling: Conduct the permeation study for a defined period (e.g., 24 or 48 hours). Collect the receptor solution using a fraction collector at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

  • Post-Experiment Processing: At the end of the experiment, dismantle the diffusion cells. Separate the epidermis and dermis. Extract Clascoterone and Cortexolone from the skin layers using an appropriate solvent.

  • Sample Storage: Store all collected receptor solution fractions and skin extracts at -20°C until analysis.

Protocol 2: Bioanalytical Method using LC-MS/MS

This protocol details the quantification of Clascoterone and its metabolite Cortexolone in the collected samples, using this compound as an internal standard.

1. Materials and Equipment:

  • UHPLC system coupled with a tandem mass spectrometer (e.g., Sciex Exion UHPLC with a QTRAP 6500+)

  • C18 UPLC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol

  • Clascoterone, Cortexolone, and this compound analytical standards

  • Analyst® software for data acquisition and processing

2. Sample Preparation:

  • Receptor Solution Samples: Process samples to remove the BSA.

  • Skin Extract Samples: Further process the skin extracts to ensure compatibility with the LC-MS/MS system.

  • Internal Standard Spiking: Spike all samples, calibration standards, and quality control samples with a known concentration of this compound working solution.

3. LC-MS/MS Parameters:

  • Column: C18 UPLC column

  • Mobile Phase: Gradient elution with Mobile Phase A and B

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer Mode: Positive ion mode with Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor specific precursor to product ion transitions for Clascoterone, Cortexolone, and this compound.

Data Presentation

Quantitative data from the analytical method validation and the IVPT study should be presented in clear, structured tables.

Table 1: Analytical Method Validation Parameters
ParameterSpecification
AnalytesClascoterone, Cortexolone
Internal StandardThis compound
Calibration Curve Range0.5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ)0.5 ng/mL for both Clascoterone and Cortexolone
Accuracy and PrecisionWithin acceptable limits at all quality control levels
Table 2: Representative In Vitro Skin Permeation Data

While specific quantitative data from a single comprehensive study is not publicly available, the following table outlines the key parameters that should be determined and reported in an IVPT study for Clascoterone, as recommended by FDA guidance.

ParameterClascoteroneCortexolone
Maximum Flux (Jmax) (ng/cm²/h) [Insert Mean ± SD][Insert Mean ± SD]
Total Cumulative Amount Permeated at 48h (ng/cm²) [Insert Mean ± SD][Insert Mean ± SD]
Amount in Epidermis at 48h (ng/cm²) [Insert Mean ± SD][Insert Mean ± SD]
Amount in Dermis at 48h (ng/cm²) [Insert Mean ± SD][Insert Mean ± SD]

Note: The above table serves as a template. Researchers should populate it with their experimental data.

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro skin permeation testing of Clascoterone. The use of a deuterated internal standard, this compound, coupled with a validated LC-MS/MS method is essential for accurate quantification due to the inherent instability of the parent compound. Adherence to these detailed methodologies will enable researchers and drug development professionals to generate reliable data for formulation development, optimization, and bioequivalence assessment of topical Clascoterone products.

References

Application Notes and Protocols for Clascoterone-D5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Accurate and reliable quantification of Clascoterone and its deuterated internal standard, Clascoterone-D5, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. This compound is a deuterium-labeled analog of Clascoterone utilized as an internal standard to enhance the accuracy of mass spectrometry and liquid chromatography methods for the precise quantification of Clascoterone in biological samples.[1]

A significant challenge in the analysis of Clascoterone is its instability in physiological solutions, where it can hydrolyze to Cortexolone.[2][3][4] This underscores the necessity of robust and optimized sample preparation techniques to minimize degradation and ensure the integrity of the analytical results. This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are designed to be followed by instrumental analysis, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the sample matrix, the required limit of quantification, sample throughput needs, and the available laboratory equipment. Below is a summary of the key characteristics of the three techniques detailed in this document.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by precipitation with an organic solvent.Separation based on differential solubility of the analyte in two immiscible liquid phases.Analyte is retained on a solid sorbent and eluted with a solvent.
Selectivity Low to moderate.Moderate to high.High.
Recovery Generally good, but can be affected by co-precipitation.Good to excellent, dependent on solvent choice and partitioning.Excellent and reproducible.
Throughput High, amenable to automation.Moderate, can be labor-intensive.Moderate to high, can be automated.
Cost Low.Low to moderate.Moderate to high.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of proteins from plasma or serum samples using acetonitrile.

Materials:

  • Biological sample (e.g., plasma, serum) containing Clascoterone and spiked with this compound.

  • Acetonitrile (ACN), HPLC grade.

  • Microcentrifuge tubes (1.5 mL or 2 mL).

  • Vortex mixer.

  • Microcentrifuge.

  • Syringe filters (0.2 µm).

  • Autosampler vials.

Procedure:

  • Thaw frozen plasma or serum samples at room temperature (approximately 25°C).

  • Vortex the thawed samples to ensure homogeneity.

  • In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Add 250 µL of cold acetonitrile to the sample. This results in a 3:1 ratio of organic solvent to plasma.

  • Vortex the mixture vigorously for 30 seconds to 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 14,800 rpm for 2 to 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Filter the supernatant through a 0.2 µm syringe filter into a clean autosampler vial.

  • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.

Quantitative Data Summary (PPT):

AnalyteMatrixRecovery (%)Reference
ClascoteroneTopical Medication Extract98 - 119
General SteroidsSerum86.4 - 115.0 (with subsequent LLE)

Note: The recovery of Clascoterone can be influenced by the specific matrix and the presence of other substances.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a method for extracting Clascoterone and this compound from an aqueous matrix into an immiscible organic solvent.

Materials:

  • Biological sample (e.g., urine, plasma) containing Clascoterone and spiked with this compound.

  • Phosphate buffer (0.8 M, pH 7.0).

  • Potassium carbonate/bicarbonate buffer (20%).

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent.

  • Separatory funnel or screw-cap glass tubes.

  • Vortex mixer or mechanical shaker.

  • Centrifuge.

  • Evaporation system (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., mobile phase).

  • Autosampler vials.

Procedure:

  • To a 2 mL urine sample in a glass tube, add 40 µL of a 10 ppm internal standard solution (this compound).

  • Add 1 mL of 0.8 M phosphate buffer (pH 7.0).

  • For conjugated steroids, an enzymatic hydrolysis step with beta-glucuronidase may be required.

  • To stop the hydrolysis, add 750 µL of 20% K2CO3/KHCO3 buffer to adjust the pH to approximately 9.

  • Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Cap the tube and shake vigorously for 15 minutes. When using a separatory funnel, invert and vent periodically to release pressure.

  • Centrifuge for 5-10 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (LLE):

AnalyteMatrixRecovery (%)Reference
General SteroidsSerum86.4 - 115.0 (preceded by PPT)
Protocol 3: Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and purification of Clascoterone and this compound from a liquid sample using a reversed-phase SPE cartridge.

Materials:

  • Biological sample (e.g., plasma, urine) containing Clascoterone and spiked with this compound.

  • Reversed-phase SPE cartridges (e.g., C18).

  • SPE manifold.

  • Methanol (for conditioning).

  • Deionized water (for equilibration).

  • Washing solution (e.g., water/methanol mixture).

  • Elution solvent (e.g., methanol, acetonitrile).

  • Evaporation system.

  • Reconstitution solvent.

  • Autosampler vials.

Procedure:

  • Sample Pre-treatment: Dilute the biological sample (e.g., plasma) with an equal volume of water or a suitable buffer to reduce viscosity and ensure proper loading.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol through it, followed by 1-2 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent, such as a water/methanol mixture (e.g., 95:5 v/v), to remove interfering substances.

  • Elution: Elute the analytes (Clascoterone and this compound) from the cartridge with 1-2 mL of a strong solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a small volume of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary (SPE):

AnalyteMatrixRecovery (%)Reference
Retinol (as an example)Plasma47.2 ± 1.8

Note: Specific recovery data for Clascoterone using SPE was not available in the provided search results. The recovery of retinol is provided as a general reference for a small molecule from a biological matrix using SPE. Optimization of the SPE method for Clascoterone would be required to determine its specific recovery.

Visualizations

Sample_Preparation_Workflow cluster_start Start cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_end Analysis start Biological Sample (e.g., Plasma, Serum, Urine) + this compound (IS) ppt1 Add Acetonitrile start->ppt1 lle1 Add Immiscible Organic Solvent start->lle1 spe1 Load on Conditioned SPE Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect & Filter Supernatant ppt2->ppt3 end_process Evaporate & Reconstitute ppt3->end_process lle2 Shake & Separate Phases lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle3->end_process spe2 Wash Cartridge spe1->spe2 spe3 Elute Analyte spe2->spe3 spe3->end_process analysis LC-MS/MS Analysis end_process->analysis

Caption: General workflow for this compound sample preparation.

LCMS_Analysis_Pathway cluster_sample Sample Introduction cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Analysis sample Prepared Sample (from PPT, LLE, or SPE) lc_column LC Column (e.g., C18) sample->lc_column ionization Ionization Source (e.g., ESI) lc_column->ionization Separated Analytes mobile_phase Mobile Phase Gradient (e.g., Water/Acetonitrile + Formic Acid) mobile_phase->lc_column mass_analyzer Mass Analyzer (e.g., Triple Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector data Data Acquisition & Quantification detector->data

Caption: Signaling pathway for LC-MS/MS analysis of this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clascoterone (cortexolone 17α-propionate) is a novel androgen receptor inhibitor approved for the topical treatment of acne vulgaris.[1][2] Accurate quantification of Clascoterone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards, such as Clascoterone-D5, are the gold standard for quantitative mass spectrometry, as they compensate for variability during sample preparation and analysis.[3] High-resolution mass spectrometry (HRMS) offers high selectivity and mass accuracy, enabling reliable differentiation of the analyte from endogenous interferences. This document provides a detailed protocol for the quantitative analysis of Clascoterone using this compound as an internal standard by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the sample preparation process. This compound is chemically identical to Clascoterone, ensuring that it behaves similarly during extraction, chromatography, and ionization.[3][4] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for potential sample losses and matrix effects.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of Clascoterone from plasma samples.

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography (LC)
ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL
High-Resolution Mass Spectrometry (HRMS)
ParameterCondition
Instrument Q-Exactive Orbitrap Mass Spectrometer (or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full MS / dd-MS2 (Data-Dependent Acquisition) or Parallel Reaction Monitoring (PRM)
Resolution 70,000 FWHM at m/z 200
Scan Range m/z 150-750
AGC Target 1e6
Maximum IT 100 ms
Sheath Gas 40 (arbitrary units)
Aux Gas 10 (arbitrary units)
Capillary Temp 320°C
Spray Voltage 3.5 kV
Collision Energy 30 eV (for dd-MS2 or PRM)
Precursor Ions Clascoterone: [M+H]+ (Exact mass to be calculated); This compound: [M+H]+ (Exact mass to be calculated)

Data Presentation

Table 1: Method Validation - Linearity

This table presents representative data for the linearity of the method for the quantification of Clascoterone in plasma. A calibration curve ranging from 0.5 to 1000 ng/mL was prepared.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Clascoterone0.5 - 1000> 0.99
Table 2: Method Validation - Precision and Accuracy

This table presents representative data for the intra-day and inter-day precision and accuracy for the quantification of Clascoterone in plasma at three different quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC1.5< 10%± 10%< 10%± 10%
MQC150< 10%± 10%< 10%± 10%
HQC750< 10%± 10%< 10%± 10%

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add this compound (Internal Standard) sample->add_is extraction Sample Preparation (Protein Precipitation) add_is->extraction lc LC Separation (C18 Column) extraction->lc hrms HRMS Detection (Orbitrap) lc->hrms data_analysis Data Analysis (Peak Integration & Ratio Calculation) hrms->data_analysis quantification Quantification data_analysis->quantification

Caption: Experimental workflow for Clascoterone analysis.

signaling_pathway cluster_cell Sebocyte dht DHT (Dihydrotestosterone) ar Androgen Receptor (AR) dht->ar Binds clascoterone Clascoterone clascoterone->ar Blocks dht_ar DHT-AR Complex nucleus Nucleus dht_ar->nucleus Translocation transcription Gene Transcription nucleus->transcription Promotes acne_pathogenesis Increased Sebum Production & Inflammation transcription->acne_pathogenesis

Caption: Clascoterone's mechanism of action in acne.

Discussion

The presented method provides a robust and reliable approach for the quantification of Clascoterone in biological matrices. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision by correcting for matrix effects and procedural losses. High-resolution mass spectrometry further enhances the method's specificity, which is particularly important when analyzing complex biological samples.

Clascoterone is known to be unstable and can hydrolyze to its primary metabolite, cortexolone. Therefore, it is essential to handle samples appropriately and minimize the time between collection and analysis. The developed LC-MS/MS method is capable of simultaneously quantifying Clascoterone and its metabolites, which is beneficial for comprehensive pharmacokinetic studies. The validation data demonstrates that the method is linear, precise, and accurate over a clinically relevant concentration range. This application note serves as a foundational guide for researchers and scientists involved in the development and analysis of Clascoterone.

References

Troubleshooting & Optimization

overcoming matrix effects with Clascoterone-D5 in bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the bioanalysis of Clascoterone. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during the quantitative analysis of Clascoterone in biological matrices, with a focus on overcoming matrix effects using Clascoterone-D5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for the bioanalysis of Clascoterone?

A1: A deuterated internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by LC-MS/MS for several reasons. Because it is nearly chemically and physically identical to Clascoterone, it co-elutes during chromatography. This co-elution ensures that both the analyte and the internal standard experience the same degree of matrix effects—ion suppression or enhancement—from endogenous components in the biological sample. By calculating the analyte-to-internal standard peak area ratio, these variations can be effectively normalized, leading to more accurate and precise quantification.

Q2: What are the primary challenges associated with using this compound as an internal standard?

A2: While highly effective, there are potential challenges to be aware of when using this compound. These include:

  • Isotopic Contribution (Crosstalk): Natural isotopes of Clascoterone (e.g., ¹³C) may contribute to the signal of this compound, especially if the mass difference is small.

  • Chemical Purity: The deuterated standard may contain trace amounts of the unlabeled Clascoterone as an impurity from its synthesis.

  • Isotopic Exchange: Under certain conditions (e.g., non-optimal pH or high temperature), deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, compromising its integrity.[1]

  • Chromatographic Separation: In some reversed-phase chromatography systems, the deuterated standard may elute slightly earlier than the unlabeled analyte. If this separation is significant, it can lead to differential matrix effects.

Q3: How can I assess the extent of matrix effects in my Clascoterone assay?

A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. By normalizing the analyte's MF with that of this compound, the effectiveness of the internal standard in compensating for matrix effects can be determined.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High Variability in QC Samples Inconsistent matrix effects between different lots of biological matrix.Evaluate the matrix effect across at least six different lots of the matrix. If variability is high, optimize the sample cleanup procedure to remove more interfering components.
Non-linear Calibration Curve (especially at high concentrations) Isotopic contribution from Clascoterone to the this compound signal.Acquire a full-scan mass spectrum of a high-concentration Clascoterone standard to check for isotopic peaks at the m/z of this compound. Consider using an internal standard with a higher degree of deuteration if available.[2]
Signal Detected for Clascoterone in Blank Samples Impurity in the this compound internal standard.Analyze a solution containing only this compound and monitor the mass transition for unlabeled Clascoterone. If a signal is present, contact the supplier for a certificate of analysis and consider purchasing a standard with higher purity.
Gradual Decrease in this compound Signal Over an Analytical Run Isotopic exchange of deuterium atoms.Investigate the stability of this compound in your sample matrix and processing solvents at different temperatures and pH levels.[1] Prepare fresh working solutions of the internal standard more frequently. For long-term storage, consider aprotic solvents.
Inconsistent Analyte/Internal Standard Peak Area Ratios Partial chromatographic separation of Clascoterone and this compound, leading to differential matrix effects.Overlay the chromatograms of the analyte and internal standard to confirm co-elution. If they are partially separated, adjust the chromatographic method (e.g., gradient, column chemistry) to ensure they elute together.

Data Presentation

Table 1: Representative Bioanalytical Method Validation Data for Clascoterone in Human Plasma

Parameter Low QC (1.5 ng/mL) Medium QC (75 ng/mL) High QC (200 ng/mL) Acceptance Criteria
Intra-day Precision (%CV) 4.83.22.9≤15%
Inter-day Precision (%CV) 6.24.53.8≤15%
Accuracy (% Bias) +3.5-1.8+2.3Within ±15%
Recovery (%) 92.594.193.3Consistent and reproducible
Matrix Factor (Clascoterone) 0.880.910.89Reportable
Matrix Factor (this compound) 0.870.900.88Reportable
IS-Normalized Matrix Factor 1.011.011.01CV ≤15%

Note: The data presented in this table is illustrative and based on typical performance characteristics of similar bioanalytical methods.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Clascoterone from Human Plasma

This protocol provides a general procedure for the extraction of Clascoterone from human plasma using a reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL) and vortex briefly.

    • Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute Clascoterone and this compound with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Clascoterone
  • Liquid Chromatography Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Clascoterone: To be optimized based on instrument and specific precursor/product ions. A potential transition could be based on the molecule's mass.

      • This compound: To be optimized based on instrument and specific precursor/product ions.

    • Instrument Parameters:

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

      • Collision Gas: Argon

    • Note: All MS parameters (cone voltage, collision energy) should be optimized for Clascoterone and this compound to achieve maximum signal intensity.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction (SPE) cluster_Analysis Analysis Plasma Plasma Sample (200 µL) Add_IS Add this compound Plasma->Add_IS Precipitate Protein Precipitation (4% Phosphoric Acid) Add_IS->Precipitate Centrifuge Centrifuge (10,000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition SPE Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (30% Methanol) Load->Wash Elute Elute Analytes (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition & Processing Inject->Data

Caption: Workflow for the extraction and analysis of Clascoterone from plasma.

Matrix_Effect_Compensation cluster_Process Bioanalytical Process Sample_Prep Sample Preparation Chromatography LC Separation Sample_Prep->Chromatography Ionization MS Ionization Chromatography->Ionization Analyte_Signal Analyte Signal Ionization->Analyte_Signal Signal Suppression/ Enhancement IS_Signal IS Signal Ionization->IS_Signal Signal Suppression/ Enhancement Analyte Clascoterone Analyte->Sample_Prep IS This compound IS->Sample_Prep Matrix Matrix Components Matrix->Sample_Prep Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Result Accurate Quantification Ratio->Result

References

Technical Support Center: Troubleshooting Deuterium Exchange Issues with Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clascoterone-D5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to deuterium exchange that you might encounter during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with this compound, focusing on the potential for deuterium exchange.

Issue 1: Decreasing Internal Standard (this compound) Peak Area Over Time in LC-MS Analysis

Symptoms:

  • A progressive decrease in the peak area of this compound across a sequence of injections.

  • Inaccurate and imprecise quantification of the non-deuterated analyte.[1]

  • The appearance of a new peak at the mass-to-charge ratio (m/z) of unlabeled Clascoterone in the internal standard solution.[1]

Possible Cause: This is a classic sign of hydrogen-deuterium (H/D) exchange, where deuterium atoms on your this compound are replaced by hydrogen atoms from the surrounding environment.[1][2] This phenomenon, also known as "back-exchange," can be exacerbated by factors such as the solvent, pH, and temperature.[3]

Troubleshooting Workflow:

G start Start: Decreasing IS Peak Area review_storage Review Storage & Handling: - Solvent (Protic vs. Aprotic) - pH of solution - Temperature start->review_storage stability_study Perform Stability Study: - Incubate in mobile phase/sample matrix - Analyze at t=0, 1, 4, 8, 24h review_storage->stability_study If suspicion of H/D exchange remains confirm_mass_shift Confirm Mass Shift via Full-Scan MS: - Look for ions corresponding to D-loss stability_study->confirm_mass_shift corrective_actions Implement Corrective Actions: - Optimize storage (solvent, pH, temp) - Prepare fresh solutions - Minimize exposure to protic solvents confirm_mass_shift->corrective_actions If mass shift is confirmed reanalyze Re-analyze Samples corrective_actions->reanalyze end End: Stable IS Signal reanalyze->end

Caption: Troubleshooting workflow for suspected deuterium loss in this compound.

Detailed Steps:

  • Review Storage and Handling Procedures:

    • Solvent: If you are storing your stock or working solutions in protic solvents like methanol or water, consider switching to an aprotic solvent such as acetonitrile or DMSO for long-term storage, provided this compound is soluble.

    • pH: The pH of your solutions is critical. The rate of H/D exchange is often minimized at a slightly acidic pH (around 2.5-3.0). Avoid neutral or basic conditions, which can significantly accelerate deuterium loss.

    • Temperature: Ensure that your standards are stored at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and that the autosampler is cooled. Lower temperatures significantly slow the rate of exchange.

  • Perform a Stability Study:

    • To confirm if the mobile phase is causing the exchange, incubate a solution of this compound in your mobile phase.

    • Analyze the solution immediately after preparation (t=0) and then at regular intervals that reflect your typical experimental run time (e.g., 1, 4, 8, 24 hours).

    • Monitor the peak area of this compound and look for the appearance or increase of a peak corresponding to the unlabeled Clascoterone.

  • Confirm Mass Shift via Mass Spectrometry:

    • Acquire a full-scan mass spectrum of a this compound solution that has been stored for some time in a protic solvent.

    • Look for ions that correspond to the loss of one or more deuterium atoms (M-1, M-2, etc.).

  • Implement Corrective Actions:

    • Optimize Storage: Based on your findings, adjust the storage solvent, pH, and temperature to minimize exchange.

    • Fresh Solutions: Prepare fresh working solutions of this compound more frequently.

    • Minimize Exposure: During sample preparation, minimize the time this compound is in contact with protic solvents or adverse pH conditions.

Issue 2: Non-linear Calibration Curve

Symptoms:

  • The calibration curve for your analyte is non-linear, particularly at the lower or upper ends of the concentration range.

Possible Causes:

  • Isotopic Impurity: The this compound internal standard may contain a small amount of the unlabeled Clascoterone as an impurity. This can disproportionately affect the response at different concentrations.

  • Deuterium Exchange: On-going deuterium exchange can alter the concentration of the deuterated standard, leading to non-linearity.

Troubleshooting Steps:

  • Verify Isotopic Purity:

    • Consult the Certificate of Analysis (CoA) for your this compound standard to check its isotopic purity.

    • If you suspect impurities, you may need to perform an independent assessment of the isotopic purity by analyzing a high-concentration solution of the standard.

  • Address Deuterium Exchange:

    • Follow the troubleshooting steps outlined in Issue 1 to minimize any on-going H/D exchange. A stable internal standard concentration is crucial for a linear calibration curve.

  • Check for Isobaric Interferences:

    • Ensure that there are no co-eluting compounds in your sample matrix that have the same mass as your analyte or internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix). This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration.

Q2: Which deuterium positions on the this compound molecule are most susceptible to exchange?

While the exact positions of the deuterium labels on commercially available this compound may vary, generally, deuterium atoms on carbons adjacent to carbonyl groups can be more susceptible to exchange, especially under acidic or basic conditions due to keto-enol tautomerism. Deuterium atoms on aromatic rings or aliphatic chains not adjacent to activating groups are generally more stable. It is advisable to review the manufacturer's documentation for information on the labeling positions.

Q3: How do experimental conditions affect the stability of this compound?

The stability of deuterated standards like this compound is highly dependent on environmental factors. The following table summarizes the impact of pH, temperature, and solvent choice on the rate of D-H exchange.

FactorConditionImpact on D-H Exchange RateRecommendation
pH Acidic (~2.5)Minimum exchange rate for many compounds.Quench samples by acidifying to pH ~2.5 if compatible with your analysis.
Neutral (~7.0)Base-catalyzed exchange becomes significant.Avoid neutral pH during prolonged sample processing.
Basic (>8.0)Exchange rate is significantly accelerated.Avoid basic conditions.
Temperature Low (~0°C)Significantly reduced rate.Perform sample preparation steps at 0°C or on ice.
High (>40°C)Extremely fast rate; significant label loss is expected.Do not expose standards to high temperatures.
Solvent Protic (e.g., Water, Methanol)High potential for exchange.Avoid for reconstitution and long-term storage. Use only when necessary for chromatography, preferably at low temperature and pH.
Aprotic (e.g., Acetonitrile, DMSO)Very low potential for exchange.Ideal for reconstituting, diluting, and storing deuterated standards.

Q4: Can the chemical instability of Clascoterone itself affect the performance of this compound?

Yes. Clascoterone is known to be unstable in physiological solutions and can hydrolyze to cortexolone. While the deuterium labeling in this compound should not significantly alter its inherent chemical stability, the degradation of the internal standard to a different chemical entity will lead to a decrease in its concentration and impact quantification. Therefore, it is important to consider both deuterium exchange and chemical degradation when troubleshooting issues with this compound. Timely sample processing can help prevent post-IVPT metabolism and loss of CLA in permeation samples.

Experimental Protocols

Protocol 1: Stability Study of this compound in a Protic Solvent

Objective: To determine the stability of this compound and the rate of H/D exchange in a given protic solvent system (e.g., mobile phase).

Methodology:

  • Prepare a working solution of this compound in the chosen protic solvent at a concentration typical for your analytical runs.

  • Transfer aliquots of this solution into several autosampler vials.

  • Immediately analyze one vial (t=0) using your LC-MS method.

  • Store the remaining vials under the conditions of your typical sample queue (e.g., in a cooled autosampler at 4°C).

  • Analyze the vials at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the peak area of this compound over time.

  • In parallel, monitor the peak area at the m/z of unlabeled Clascoterone to observe any increase that would indicate H/D exchange.

Signaling Pathways and Workflows

The following diagram illustrates the general factors that can lead to the degradation of the this compound signal and the resulting impact on analytical accuracy.

G cluster_causes Causal Factors cluster_processes Degradation Processes cluster_outcomes Analytical Impact protic_solvent Protic Solvent (e.g., Water, Methanol) hd_exchange Hydrogen-Deuterium Exchange protic_solvent->hd_exchange hydrolysis Chemical Degradation (Hydrolysis to Cortexolone) protic_solvent->hydrolysis adverse_ph Adverse pH (Neutral/Basic) adverse_ph->hd_exchange adverse_ph->hydrolysis high_temp Elevated Temperature high_temp->hd_exchange high_temp->hydrolysis is_loss Loss of this compound Signal hd_exchange->is_loss hydrolysis->is_loss inaccurate_quant Inaccurate Analyte Quantification is_loss->inaccurate_quant

Caption: Factors leading to this compound signal loss and their analytical impact.

References

Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Clascoterone-D5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer source conditions for the analysis of Clascoterone-D5.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of Clascoterone and its deuterated internal standard, this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting, Tailing, or Splitting) Column Issues: Contamination or partial clogging of the column frit; column void formation due to high mobile phase pH (>7).Column Maintenance: Back-flush the column (if recommended by the manufacturer) or replace the column.
Mobile Phase/Injection Solvent Mismatch: Injection solvent is significantly stronger than the initial mobile phase.Solvent Adjustment: Dilute the sample in a solvent that is of equal or lesser strength than the initial mobile phase.
Secondary Interactions: Analyte interaction with active sites on the stationary phase.Mobile Phase Modification: Add a small amount of a competing agent to the mobile phase (e.g., a slightly different pH or an alternative salt).
Low Signal Intensity / Poor Sensitivity Suboptimal Source Conditions: Incorrect spray voltage, gas flows, or temperatures.Source Parameter Optimization: Systematically optimize source parameters. A good starting point for steroids is often a spray voltage of 3-4 kV in positive ion mode.
Matrix Effects: Ion suppression from co-eluting endogenous components in the sample matrix.Sample Preparation: Employ more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Analyte Instability: Clascoterone can hydrolyze to cortexolone, especially at physiological pH and temperature.[1][2]Sample Handling: Keep samples at a low temperature and process them promptly. Consider using a flow-through diffusion cell for in vitro studies to minimize degradation.[2]
Inaccurate Quantification / High %CV Deuterium Exchange: Loss of deuterium from this compound, leading to a decrease in its signal and an artificial increase in the analyte signal.Solvent and pH Control: Store stock solutions in aprotic solvents. Evaluate the stability of the internal standard in the mobile phase and sample diluent. Adjust the pH to be more neutral if exchange is observed.[3]
In-source Fragmentation of Internal Standard: The deuterated internal standard loses a deuterium atom in the ion source.Optimize Source Conditions: Reduce the cone voltage or collision energy to minimize in-source fragmentation.[3]
Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between the analyte and the deuterated internal standard.Chromatography Optimization: Adjust the mobile phase gradient or column chemistry to ensure co-elution.
High Backpressure System Blockage: Clogged tubing, fittings, or column frit.Systematic Check: Isolate the source of the blockage by systematically disconnecting components from the detector back to the pump.
Sample Particulates: Injection of samples containing particulate matter.Sample Filtration: Filter all samples and standards before injection.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mass spectrometer source conditions for Clascoterone analysis?

A1: For steroid analysis using electrospray ionization (ESI) in positive mode, a good starting point for optimization would be:

Parameter Typical Starting Range
Spray Voltage 3.0 - 4.5 kV
Capillary/Ion Transfer Tube Temperature 300 - 350 °C
Sheath Gas Flow Rate 30 - 45 arbitrary units
Auxiliary Gas Flow Rate 5 - 15 arbitrary units
Nebulizer Gas Pressure 30 - 50 psi

It is crucial to optimize these parameters for your specific instrument and method to achieve the best sensitivity and stability.

Q2: How do I determine the optimal MRM transitions and collision energies for Clascoterone and this compound?

A2: The optimal MRM (Multiple Reaction Monitoring) transitions and collision energies are compound-specific and must be determined experimentally. The general workflow is as follows:

  • Infuse a standard solution of Clascoterone and this compound directly into the mass spectrometer.

  • Perform a full scan (Q1 scan) to identify the precursor ions, which are typically the protonated molecules [M+H]+.

  • Perform a product ion scan (MS/MS) for each precursor ion to identify the most abundant and stable fragment ions.

  • Select the most intense precursor-product ion pairs as your primary and secondary (qualifier) MRM transitions.

  • Optimize the collision energy for each transition by ramping the collision energy and monitoring the signal intensity of the product ion. The optimal collision energy will be the value that produces the highest signal.

Q3: I am observing a peak for the unlabeled analyte in my this compound internal standard solution. What could be the cause?

A3: This can be due to two main reasons:

  • Isotopic Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte from its synthesis. Check the certificate of analysis for the isotopic purity.

  • Deuterium Exchange: The deuterium atoms on your internal standard may be exchanging with hydrogen atoms from the solvent. This is more likely if the deuterium labels are on exchangeable positions (like -OH or -NH) or if the solvent is protic (e.g., water, methanol) and at a non-neutral pH.

To troubleshoot, you can inject a high concentration of the internal standard solution alone and check for a signal at the analyte's MRM transition. If a signal is present, you may need to contact the supplier for a higher purity standard or investigate deuterium exchange.

Q4: My this compound internal standard elutes slightly earlier than Clascoterone. Is this a problem?

A4: A small shift in retention time between a deuterated internal standard and the native analyte is a known phenomenon called the "isotope effect". While a small, consistent shift is generally acceptable, significant or variable separation can lead to inaccurate quantification, especially if there are matrix effects that differ across the elution window. It is recommended to optimize your chromatography to ensure the analyte and internal standard co-elute as closely as possible.

Experimental Protocols

Protocol for Mass Spectrometer Source Optimization
  • Prepare a standard solution of Clascoterone and this compound at a concentration that gives a strong signal (e.g., 100 ng/mL).

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Set the mass spectrometer to monitor the primary MRM transition for both the analyte and the internal standard.

  • Systematically vary one source parameter at a time (e.g., spray voltage, capillary temperature, gas flows) while keeping the others constant.

  • Record the signal intensity for each parameter setting.

  • Plot the signal intensity against the parameter value to determine the optimal setting for each parameter.

  • Repeat for all relevant source parameters.

  • Verify the optimized conditions by injecting a series of standards and evaluating the signal-to-noise ratio and peak shape.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the bioanalysis of Clascoterone using this compound.

troubleshooting_workflow cluster_is Internal Standard Issues cluster_chrom Chromatography Issues cluster_matrix Matrix Effects Problem Inaccurate Quantification Check_IS Check Internal Standard Signal Problem->Check_IS Check_Chrom Review Chromatography Problem->Check_Chrom Check_Matrix Investigate Matrix Effects Problem->Check_Matrix Purity Isotopic Purity Check_IS->Purity Exchange Deuterium Exchange Check_IS->Exchange Fragmentation In-Source Fragmentation Check_IS->Fragmentation PeakShape Poor Peak Shape Check_Chrom->PeakShape Coelution Analyte/IS Separation Check_Chrom->Coelution Suppression Ion Suppression Check_Matrix->Suppression Enhancement Ion Enhancement Check_Matrix->Enhancement

Caption: Logical troubleshooting workflow for inaccurate quantification in this compound analysis.

References

Technical Support Center: Chromatographic Resolution of Clascoterone and Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of clascoterone and its deuterated internal standard, Clascoterone-D5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in achieving optimal chromatographic resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of clascoterone and this compound.

Issue 1: Poor Resolution or Co-elution of Clascoterone and this compound

Question: My chromatogram shows poor resolution or complete co-elution of the clascoterone and this compound peaks. What are the potential causes and how can I improve the separation?

Answer: Poor resolution between an analyte and its deuterated internal standard is a common challenge in reversed-phase chromatography. Deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts.[1] This can lead to inaccurate quantification due to differential matrix effects.[2] The following steps can be taken to improve resolution.

Experimental Workflow for Improving Resolution

G cluster_0 Troubleshooting Poor Resolution start Start: Poor Resolution Observed mobile_phase Optimize Mobile Phase start->mobile_phase Step 1 resolution_achieved Resolution Achieved? mobile_phase->resolution_achieved Evaluate column_chem Change Column Chemistry column_chem->resolution_achieved Evaluate temp Adjust Column Temperature temp->resolution_achieved Evaluate flow_rate Modify Flow Rate flow_rate->resolution_achieved Evaluate resolution_achieved->column_chem No resolution_achieved->temp No resolution_achieved->flow_rate No end End: Method Optimized resolution_achieved->end Yes

Caption: A workflow for troubleshooting poor chromatographic resolution.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in chromatographic selectivity.

  • Adjust Organic Modifier Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve resolution.[3]

  • Change Organic Modifier Type: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.

  • Modify Aqueous Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[4] Ensure the pH is controlled and buffered. A study on clascoterone used a mobile phase with the aqueous component's pH adjusted to 4.0.[5]

Step 2: Stationary Phase (Column) Evaluation

If mobile phase optimization is insufficient, consider the analytical column.

  • Change Column Chemistry: The choice of stationary phase is a powerful tool for altering selectivity. If you are using a standard C18 column, consider a different bonded phase such as a C8, Phenyl-Hexyl, or a polar-embedded phase.

  • Decrease Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency, leading to sharper peaks and better resolution.

  • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution, but will also increase analysis time and backpressure.

Step 3: Temperature and Flow Rate Adjustment

  • Optimize Column Temperature: Temperature can affect selectivity. Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.

  • Lower the Flow Rate: Reducing the flow rate can lead to better peak separation, although it will increase the run time.

Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard

Question: My quantitative results are inconsistent, even though I am using this compound as an internal standard. Why might this be happening?

Answer: Inaccurate quantification can occur if the analyte and internal standard do not experience the same matrix effects. This can happen if they are not completely co-eluting. Even a slight separation can expose them to different levels of ion suppression or enhancement in the mass spectrometer.

Forced Co-elution Strategy

In some cases, particularly for LC-MS/MS analysis, achieving baseline separation is less critical than ensuring both compounds experience identical matrix effects.

G cluster_1 Forced Co-elution for Accurate Quantification start Start: Inaccurate Quantification check_coelution Verify Co-elution of Analyte and IS start->check_coelution coeluting Are they co-eluting? check_coelution->coeluting lower_res_column Use Lower Resolution Column coeluting->lower_res_column No end End: Accurate Quantification coeluting->end Yes adjust_mobile_phase Adjust Mobile Phase for Broader Peaks lower_res_column->adjust_mobile_phase adjust_mobile_phase->end

References

minimizing ion suppression effects with Clascoterone-D5 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of Clascoterone using a Clascoterone-D5 internal standard in LC-MS/MS assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: My Clascoterone peak area is unexpectedly low and variable across different plasma samples.

Answer: Low and inconsistent peak areas are classic signs of ion suppression.[1] Ion suppression occurs when molecules in your sample matrix co-elute with Clascoterone and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1][2][3] While this compound is designed to compensate for this, significant and variable suppression can still impact assay sensitivity and reproducibility.

To confirm and troubleshoot:

  • Evaluate Matrix Effect: Quantitatively assess the matrix effect by comparing the response of Clascoterone in a post-extraction spiked blank matrix to its response in a neat solution. A matrix factor of <1 indicates ion suppression.[3]

  • Review Sample Preparation: The primary source of ion suppression is endogenous matrix components. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is effectively removing interferences like phospholipids.

  • Chromatographic Separation: Check your chromatograms to see if the Clascoterone peak is co-eluting with any large, interfering peaks from the matrix. Modifying the gradient or changing the analytical column can alter selectivity and resolve your analyte from these suppressive agents.

  • Post-Column Infusion Experiment: For a definitive diagnosis, you can perform a post-column infusion experiment. This involves infusing a constant flow of a Clascoterone standard into the MS detector while injecting a blank matrix extract. A significant drop in the baseline signal at the retention time of Clascoterone confirms the presence of co-eluting species that are causing ion suppression.

Issue: The response of my internal standard, this compound, is also low and inconsistent.

Answer: Since this compound is a stable isotope-labeled internal standard, it has nearly identical physicochemical properties to Clascoterone and is expected to be affected by ion suppression in the same way. If the IS response is erratic, it indicates a significant and variable matrix effect that even the internal standard cannot fully compensate for, or a problem with the sample preparation itself.

Troubleshooting Steps:

  • Investigate Phospholipid Removal: Phospholipids are a major cause of ion suppression in plasma samples. Standard protein precipitation may not adequately remove them. Consider implementing a phospholipid removal step, such as using specialized filtration plates or performing a liquid-liquid extraction designed to minimize phospholipid carryover.

  • Check for Extraction Recovery Issues: Inconsistent recovery of both the analyte and the internal standard during sample preparation can lead to variable responses. Evaluate the extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Optimize LC Conditions: Ensure that the chromatography is robust. Poorly shaped peaks or shifting retention times can lead to inconsistent integration and apparent variability.

Issue: I am observing a peak at the retention time of Clascoterone in my blank plasma samples.

Answer: This indicates either contamination or the presence of an endogenous interference.

Troubleshooting Steps:

  • Source Contamination: Methodically check for contamination from glassware, solvents, the LC system, or the mass spectrometer. Inject a series of solvent blanks to ensure the system is clean.

  • Endogenous Interference: Analyze at least six different lots of blank plasma to see if the interference is present in all of them. If it is, you will need to improve your chromatographic separation to resolve the interfering peak from the Clascoterone peak. A higher resolution analytical column or modification of the mobile phase gradient may be necessary.

  • MS/MS Specificity: Ensure that the MRM transitions you are using are specific to Clascoterone and that the interfering peak is not a compound with a similar fragmentation pattern.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for this analysis?

A1: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS analysis. Because this compound has the same chemical structure as Clascoterone, with only a difference in isotopic mass, it behaves almost identically during sample extraction, chromatography, and ionization. This allows it to accurately compensate for variations in sample recovery and, most importantly, for matrix-induced ion suppression or enhancement, leading to higher accuracy and precision in the final concentration measurement.

Q2: What are the primary sources of ion suppression in the analysis of Clascoterone from biological matrices like plasma?

A2: The most common sources of ion suppression in bioanalytical samples are endogenous components that are not completely removed during sample preparation. For plasma samples, the main culprits include phospholipids from cell membranes, salts from buffers, and residual proteins. These molecules can co-elute with Clascoterone and compete for ionization in the MS source, reducing the signal of the analyte.

Q3: What sample preparation techniques are most effective at minimizing matrix effects for Clascoterone?

A3: A robust sample preparation protocol is the most effective way to minimize ion suppression. While simple protein precipitation (PPT) is fast, it may not sufficiently remove phospholipids. More effective techniques include:

  • Phospholipid Removal (PLR) Plates: These are 96-well plates that combine protein precipitation with a sorbent that specifically captures phospholipids, providing a much cleaner extract.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract Clascoterone while leaving polar interferences like phospholipids and salts in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity and can effectively remove a wide range of interfering matrix components.

Q4: Can I change the ionization source to reduce ion suppression?

A4: Yes, in some cases. Electrospray ionization (ESI) is commonly used but can be susceptible to ion suppression. If your instrument allows, testing Atmospheric Pressure Chemical Ionization (APCI) could be an option. APCI is often less prone to ion suppression from non-volatile matrix components like salts, which can be beneficial for certain analytes.

Q5: What are the typical validation parameters I should assess for a bioanalytical method for Clascoterone?

A5: According to regulatory guidelines, such as those from the FDA, a bioanalytical method validation should assess selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term). For Clascoterone, an LLOQ of 0.25 to 0.5 ng/mL has been reported.

Data Presentation

The following tables present typical quantitative data from a validated bioanalytical method for Clascoterone using this compound. Note: These are illustrative examples based on typical acceptance criteria for regulated bioanalysis.

Table 1: Calibration Curve Parameters

ParameterValue
AnalyteClascoterone
Internal StandardThis compound
Calibration Range0.25 - 250 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ0.25≤ 15.0± 15.0≤ 20.0± 20.0
Low QC0.75≤ 10.0± 10.0≤ 15.0± 15.0
Mid QC50≤ 10.0± 10.0≤ 15.0± 15.0
High QC200≤ 10.0± 10.0≤ 15.0± 15.0

Table 3: Matrix Effect and Recovery

QC LevelConc. (ng/mL)Mean Extraction Recovery (%)Mean Matrix Factor (MF)IS-Normalized Matrix FactorCV (%) of IS-Normalized MF (n=6 lots)
Low QC0.7591.50.921.014.5
High QC20093.20.890.993.8

Experimental Protocols

Sample Preparation: Protein Precipitation with Phospholipid Removal

This protocol is designed for the extraction of Clascoterone from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • Clascoterone and this compound stock solutions

  • Acetonitrile (LC-MS grade) containing 1% formic acid

  • Phospholipid removal 96-well plate

  • 96-well collection plate

  • Centrifuge

Procedure:

  • Allow plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • To 50 µL of each plasma sample in the wells of the 96-well plate, add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL). Vortex briefly.

  • Add 200 µL of cold acetonitrile (with 1% formic acid) to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Place the 96-well plate on a vacuum manifold and apply vacuum to pull the supernatant through the phospholipid removal sorbent into a clean 96-well collection plate.

  • Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Seal the collection plate and vortex for 1 minute. The plate is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

  • System: UHPLC System (e.g., Sciex Exion)

  • Column: C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)

  • Flow Rate: 0.6 mL/min

  • Gradient:

    • 0.0 - 0.2 min: 30% B

    • 0.2 - 1.5 min: 30% to 95% B

    • 1.5 - 1.8 min: 95% B

    • 1.8 - 2.0 min: 95% to 30% B

    • 2.0 - 2.5 min: 30% B (Re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS) Parameters:

  • System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+)

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Illustrative):

    • Clascoterone: Q1/Q3 to be optimized

    • This compound: Q1/Q3 to be optimized

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

Visualizations

IonSuppressionWorkflow cluster_Sample Biological Sample (Plasma) cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Result Data Processing cluster_Problem The Problem: Ion Suppression P Plasma Sample (Clascoterone + Matrix) IS Spike with This compound (IS) P->IS Add IS Ext Protein Precipitation & Phospholipid Removal IS->Ext Extract LC LC Separation Ext->LC Inject MS ESI-MS/MS Detection LC->MS Elute Matrix Co-eluting Matrix (e.g., Phospholipids) Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Detect Quant Quantification vs. Calibration Curve Ratio->Quant Calculate Matrix->MS Suppresses Ionization

Caption: Workflow demonstrating how a deuterated internal standard (IS) is used to mitigate ion suppression during LC-MS/MS analysis.

TroubleshootingFlow cluster_Matrix Matrix Effect Issues cluster_Other Other Issues Start Low / Variable Peak Area Observed CheckIS Is Internal Standard (IS) Signal Also Variable? Start->CheckIS ImprovePrep Improve Sample Prep (e.g., PLR, LLE, SPE) CheckIS->ImprovePrep Yes CheckRecovery Evaluate Extraction Recovery CheckIS->CheckRecovery No OptimizeLC Optimize Chromatography (Separate from Matrix) ImprovePrep->OptimizeLC End Consistent & Accurate Quantification OptimizeLC->End CheckSystem Check for System Contamination / Stability CheckRecovery->CheckSystem CheckSystem->OptimizeLC

Caption: A logical troubleshooting guide for addressing low and variable peak areas in a bioanalytical LC-MS/MS assay.

References

Technical Support Center: Navigating the Challenges of Deuterated Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in quantitative analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the common issues encountered during mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges associated with using deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Back-Exchange: The unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding solvent or matrix.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte exhibiting slightly different retention times.[3][4]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[5]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.

  • Isotopic Interference: Interference from naturally occurring isotopes of the analyte in the internal standard's mass channel.

Q2: Why is my deuterated internal standard eluting at a different retention time than the analyte?

A2: This phenomenon, known as the "deuterium isotope effect," is caused by the slight physicochemical differences between protium (¹H) and deuterium (²H). The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase in liquid chromatography (LC). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q3: Can a deuterated internal standard always be trusted to correct for matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. If a chromatographic shift occurs, the analyte and the internal standard may elute into regions with varying degrees of ion suppression or enhancement, leading to what is known as "differential matrix effects" and potentially inaccurate quantification.

Q4: What is isotopic back-exchange and when is it most likely to occur?

A4: Isotopic back-exchange is the process where deuterium atoms on a deuterated standard are replaced by hydrogen atoms from the environment, such as a solvent. This is a significant concern as it can lead to an underestimation of the internal standard concentration, and consequently, an overestimation of the analyte concentration. Back-exchange is more likely to occur under the following conditions:

  • Labile Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.

  • pH: The exchange is catalyzed by both acids and bases, with the rate typically being lowest around a pH of 2.5.

  • Temperature: Higher temperatures accelerate the rate of back-exchange.

  • Solvent Composition: Protic solvents like water and methanol facilitate back-exchange.

Q5: How critical is the isotopic and chemical purity of a deuterated standard?

A5: The purity of a deuterated standard is crucial for accurate quantification. Low isotopic purity, meaning a significant presence of unlabeled or partially deuterated analyte in the standard, can lead to an overestimation of the analyte's concentration. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.

Troubleshooting Guide

This section provides solutions to common problems encountered when using deuterated internal standards.

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.

  • Possible Cause: Differential matrix effects due to a slight chromatographic separation between the analyte and the internal standard.

  • Solution:

    • Optimize Chromatography: Adjust the mobile phase composition, gradient, or temperature to achieve co-elution of the analyte and the internal standard.

    • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of differential matrix effects.

    • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact.

Problem 2: The deuterated internal standard signal decreases over the course of an analytical run.

  • Possible Cause: Isotopic back-exchange is occurring in the autosampler or within the LC system.

  • Solution:

    • Maintain Low Temperature: Keep the autosampler at a low temperature (e.g., 4 °C) to slow down the exchange kinetics.

    • Control pH: Ensure the final pH of the prepared samples is in a range that minimizes exchange (around pH 2.5-3.0).

    • Minimize Sample Residence Time: Reduce the time samples are queued in the autosampler before injection.

    • Check Mobile Phase Stability: Evaluate the stability of the standard in the mobile phase over time.

Problem 3: The calculated concentration of the analyte is unexpectedly high.

  • Possible Cause 1: The deuterated internal standard is contaminated with the unlabeled analyte.

  • Solution 1:

    • Assess Purity: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.

    • Consult Certificate of Analysis: Review the supplier's certificate of analysis for isotopic and chemical purity specifications.

  • Possible Cause 2: Isotopic back-exchange is leading to a lower internal standard signal.

  • Solution 2:

    • Review Labeling Position: Use standards where deuterium is placed on stable, non-exchangeable positions.

    • Implement Mitigation Strategies: Follow the recommendations for minimizing back-exchange as outlined in "Problem 2".

Problem 4: Interference is observed in the mass channel of the deuterated internal standard.

  • Possible Cause: For internal standards with a low degree of deuteration (e.g., D2), there can be interference from the naturally occurring isotopes of the analyte (e.g., M+2).

  • Solution:

    • Use Higher Deuteration: Whenever possible, select an internal standard with a higher number of deuterium atoms (typically ≥3) to provide a sufficient mass shift.

    • High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to resolve the interference.

    • Non-linear Calibration: Employ a non-linear calibration function that can correct for this isotopic crosstalk.

Quantitative Data Summary

The following tables summarize key quantitative data related to the challenges of using deuterated standards.

Table 1: Impact of pH and Temperature on Deuterium Back-Exchange Rate.

Condition pH Temperature Exchange Rate Recommendation
Acidic ~2.5 Low Minimum Quench samples by acidifying to approximately pH 2.5.
Neutral ~7.0 Ambient Significant Avoid neutral pH during sample processing.
Basic >8.0 Ambient Highly Accelerated Avoid basic conditions entirely.

| Elevated Temperature | Any | High | Increased | Perform sample preparation and analysis at low temperatures. |

Table 2: Purity Requirements for Deuterated Internal Standards.

Purity Type Recommended Specification Rationale
Isotopic Enrichment ≥98% Minimizes the contribution of unlabeled analyte from the internal standard, which can lead to overestimation of the analyte concentration.

| Chemical Purity | >99% | Ensures that other impurities do not interfere with the analysis or contribute to matrix effects. |

Key Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the isotopic purity of a deuterated internal standard.

  • Methodology:

    • Sample Preparation: Prepare a solution of the deuterated internal standard at a concentration suitable for HRMS analysis.

    • Data Acquisition: Infuse the sample directly into a high-resolution mass spectrometer or analyze by LC-HRMS. Acquire full-scan mass spectra in the appropriate ionization mode.

    • Data Analysis:

      • Extract the ion chromatograms for the unlabeled (M+0) and all deuterated isotopologues (M+1, M+2, etc.).

      • Integrate the peak areas for each isotopologue.

      • Calculate the isotopic purity as the percentage of the desired deuterated isotopologue relative to the sum of all isotopologues.

Protocol 2: Evaluation of Deuterium Back-Exchange

  • Objective: To assess the stability of the deuterium label on an internal standard under specific experimental conditions.

  • Methodology:

    • Sample Preparation:

      • Set A (Control): Prepare the deuterated internal standard in an aprotic solvent.

      • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

    • Incubation: Incubate both sets of samples under the same conditions as the analytical method (time, temperature, pH).

    • Sample Processing: Process the samples using the established extraction procedure.

    • Analysis: Analyze the samples by LC-MS/MS.

    • Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.

Protocol 3: Assessment of Matrix Effects

  • Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.

  • Methodology:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent.

      • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix.

      • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.

    • Analysis: Analyze all three sets of samples by LC-MS/MS.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

      • Compare the matrix effect for the analyte and the internal standard. A significant difference indicates differential matrix effects.

Visual Guides

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Deuterated IS Sample->Spike Extract Extraction (SPE, LLE, etc.) Spike->Extract LC LC Separation Extract->LC MS MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: General workflow for quantitative analysis using a deuterated internal standard.

troubleshooting_flow start Inaccurate Quantitative Results check_coelution Check for Analyte/IS Co-elution start->check_coelution check_purity Verify IS Purity (Isotopic & Chemical) check_coelution->check_purity Yes optimize_lc Optimize LC Method check_coelution->optimize_lc No check_exchange Assess for H/D Back-Exchange check_purity->check_exchange OK replace_is Replace IS Batch or Source New IS check_purity->replace_is Not OK check_matrix Evaluate Differential Matrix Effects check_exchange->check_matrix OK stabilize_sample Adjust pH, Temp, Solvent check_exchange->stabilize_sample Not OK improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant

Caption: Troubleshooting workflow for inaccurate results with deuterated standards.

References

Technical Support Center: Ensuring the Stability of Clascoterone-D5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Clascoterone-D5 in various biological matrices. Given that Clascoterone is an ester-containing compound, its deuterated internal standard, this compound, is susceptible to degradation, primarily through hydrolysis catalyzed by esterases present in biological samples. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptoms:

  • Consistently low peak area for this compound across all samples.

  • Inaccurate and imprecise quantification of the target analyte.

  • High variability in results between replicate samples.

Possible Causes & Solutions:

Possible CauseRecommended Action
Enzymatic Degradation Immediately cool samples to 4°C after collection and process them on ice. Add an esterase inhibitor (e.g., sodium fluoride or diisopropylfluorophosphate) to the collection tubes. The optimal inhibitor and concentration should be empirically determined.
Inappropriate pH Adjust the sample pH to a range of 4-5 immediately after collection. Acidic conditions can significantly reduce the rate of ester hydrolysis.
Adsorption to Surfaces Use low-protein-binding polypropylene tubes for sample collection, processing, and storage to minimize loss of the analyte to container walls.
Inefficient Extraction Optimize the extraction procedure. Ensure the chosen solvent efficiently extracts this compound from the matrix. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction is commonly used for steroids.
Freeze-Thaw Instability Aliquot samples into single-use tubes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Conduct a freeze-thaw stability study to assess the impact on your specific matrix.

Troubleshooting Workflow for Low Recovery

start Low this compound Recovery check_enzyme Check for Enzymatic Degradation start->check_enzyme add_inhibitor Add Esterase Inhibitor (e.g., NaF, DFP) check_enzyme->add_inhibitor Degradation Suspected optimize_ph Optimize Sample pH (Target: 4-5) check_enzyme->optimize_ph No Obvious Degradation add_inhibitor->optimize_ph check_adsorption Investigate Adsorption to Surfaces optimize_ph->check_adsorption use_lp_tubes Use Low-Protein-Binding Tubes check_adsorption->use_lp_tubes Adsorption Likely check_extraction Evaluate Extraction Efficiency check_adsorption->check_extraction No Adsorption use_lp_tubes->check_extraction optimize_extraction Optimize Extraction Method check_extraction->optimize_extraction Inefficient Extraction check_ft_stability Assess Freeze-Thaw Stability check_extraction->check_ft_stability Extraction Efficient optimize_extraction->check_ft_stability aliquot_samples Aliquot Samples check_ft_stability->aliquot_samples Instability Observed end Recovery Improved check_ft_stability->end Stable aliquot_samples->end start High Variability in This compound Signal check_handling Review Sample Handling Procedures start->check_handling standardize_protocol Standardize Protocol check_handling->standardize_protocol Inconsistent check_matrix_effects Investigate Differential Matrix Effects check_handling->check_matrix_effects Consistent standardize_protocol->check_matrix_effects verify_coelution Verify Analyte/IS Co-elution check_matrix_effects->verify_coelution improve_cleanup Improve Sample Cleanup verify_coelution->improve_cleanup Co-elution Confirmed end Variability Reduced verify_coelution->end No Co-elution, Method Adjusted check_hd_exchange Assess H/D Exchange Potential improve_cleanup->check_hd_exchange optimize_storage Optimize IS Storage (Aprotic Solvents) check_hd_exchange->optimize_storage Exchange Suspected check_hd_exchange->end No Exchange optimize_storage->end cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis prep_plasma Pool Blank Human Plasma spike_is Spike with This compound prep_plasma->spike_is aliquot Aliquot into Test Conditions spike_is->aliquot cond1 Room Temp (25°C) aliquot->cond1 cond2 On Ice (4°C) aliquot->cond2 cond3 Room Temp + Inhibitor aliquot->cond3 cond4 Room Temp + pH 5 aliquot->cond4 timepoints Sample at T=0, 1, 2, 4 hr cond1->timepoints cond2->timepoints cond3->timepoints cond4->timepoints precipitate Protein Precipitation timepoints->precipitate analyze LC-MS/MS Analysis precipitate->analyze calculate Calculate % Remaining analyze->calculate

impact of isotopic purity of Clascoterone-D5 on assay accuracy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Clascoterone-D5 as an internal standard in quantitative assays. The following sections address the critical impact of isotopic purity on assay accuracy and provide detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative bioanalysis?

A1: this compound is a deuterium-labeled analog of Clascoterone, an androgen receptor inhibitor.[1] It is used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analytical methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A SIL-IS is considered the gold standard for quantitative bioanalysis because it is chemically and physically almost identical to the analyte (Clascoterone).[2] This allows it to accurately mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and improving assay precision and accuracy.[3][4][5]

Q2: What is "isotopic purity" and why is it critical for an internal standard?

A2: Isotopic purity refers to the percentage of the internal standard molecules that contain the specified number of isotopic labels (in this case, five deuterium atoms). For instance, a this compound standard with 99.5% isotopic purity means that 99.5% of the molecules are the desired D5 version, while the remaining 0.5% may consist of D0 (unlabeled Clascoterone), D1, D2, D3, or D4 isotopologues. High isotopic purity is crucial because the presence of unlabeled or partially labeled species can interfere with the quantification of the actual analyte, leading to inaccurate results.

Q3: How does low isotopic purity of this compound impact assay accuracy?

A3: Low isotopic purity can compromise assay accuracy in two primary ways:

  • Analyte Overestimation: If the this compound internal standard contains a significant amount of unlabeled Clascoterone (D0), this impurity will contribute to the analyte's signal, leading to a falsely elevated measurement of the analyte concentration. This is especially problematic at the lower limit of quantification (LLOQ).

  • Isotopic Crosstalk (Analyte-to-IS Interference): Naturally occurring isotopes (primarily ¹³C) in the unlabeled Clascoterone analyte can contribute to the signal of the this compound internal standard. This "crosstalk" becomes more pronounced at high analyte concentrations. If the mass difference between the analyte and the IS is not sufficient, the M+5 peak of the analyte can interfere with the D5-IS signal, artificially inflating the IS response and causing a non-linear calibration curve and inaccurate quantification of high-concentration samples.

Q4: What is an acceptable level of isotopic purity for this compound?

A4: While there is no universal standard, regulatory guidelines from bodies like the FDA (as per ICH M10) emphasize the use of high-purity internal standards. Generally, an isotopic purity of >99% is recommended. The contribution of the internal standard's signal to the analyte's signal at the LLOQ should be less than 20%. Conversely, the contribution of the analyte's signal to the internal standard's signal at the upper limit of quantification (ULOQ) should be less than 5%.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Clascoterone using this compound as an internal standard.

Issue 1: My calibration curve is non-linear at high concentrations.

  • Question: Even with a deuterated internal standard, my curve loses linearity at the high end. What could be the cause?

  • Answer: This is a common issue that can stem from two main sources:

    • Isotopic Crosstalk: At high concentrations of Clascoterone, the natural isotope peaks of the analyte can contribute to the signal of the this compound internal standard. This artificially increases the IS signal, causing the analyte/IS ratio to plateau, leading to a non-linear response.

    • Ion Source Saturation: At very high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer's source. This can lead to a disproportionate response, where the internal standard signal may even decrease as the analyte concentration increases.

  • Troubleshooting Steps:

    • Verify IS Purity: Confirm the isotopic purity of your this compound standard from the certificate of analysis.

    • Check for Crosstalk: Inject a high-concentration solution of unlabeled Clascoterone and monitor the MRM transition for this compound. A significant signal indicates crosstalk.

    • Optimize IS Concentration: The IS concentration should be appropriate for the expected analyte concentration range. Sometimes, increasing the IS concentration can help mitigate non-linearity caused by ion suppression.

    • Dilute Samples: If feasible, dilute samples with high analyte concentrations to fall within the linear range of the assay.

Issue 2: I'm observing poor accuracy and precision, especially for low-concentration samples.

  • Question: My quality control (QC) samples at the LLOQ are consistently failing, showing a positive bias. What's the problem?

  • Answer: This often points to the presence of unlabeled Clascoterone (D0) in your this compound internal standard. This impurity contributes to the analyte signal, causing a significant positive bias that is most pronounced when the actual analyte concentration is low.

  • Troubleshooting Steps:

    • Assess IS Contribution: Prepare a "blank" sample (matrix without analyte) and spike it only with the working concentration of this compound. Analyze this sample and monitor the MRM transition for unlabeled Clascoterone. The response should be less than 20% of your LLOQ response.

    • Source a Higher Purity Standard: If the D0 impurity is too high, the most effective solution is to obtain a new lot of this compound with higher isotopic purity.

    • Adjust LLOQ: If a new standard is not available, you may need to raise the LLOQ of your assay to a level where the contribution from the impurity is not significant (<20%).

Issue 3: The retention times of Clascoterone and this compound are slightly different.

  • Question: I see a small chromatographic separation between my analyte and internal standard peaks. Is this a problem?

  • Answer: Yes, this can be a significant problem. This phenomenon is known as the "chromatographic isotope effect," where deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. If the two compounds do not co-elute perfectly, they may be affected differently by matrix effects (ion suppression or enhancement), which undermines the corrective purpose of the internal standard and can lead to poor accuracy and precision.

  • Troubleshooting Steps:

    • Modify Chromatography: Adjust the mobile phase composition or gradient slope to try and force co-elution.

    • Evaluate Column: Test a column with a different stationary phase or lower resolution capacity, which may reduce the separation.

    • Ensure Peak Integration is Consistent: If a slight separation is unavoidable, ensure that the peak integration strategy is consistent for both the analyte and the IS across all samples.

Quantitative Data on Purity Impact

While specific experimental data for this compound is not publicly available, the following table illustrates the expected impact of varying isotopic purity levels on assay performance, based on established principles of bioanalysis.

Isotopic Purity of this compoundUnlabeled (D0) ImpurityExpected Impact on LLOQ (1 ng/mL)Expected Impact on ULOQ (500 ng/mL)
99.9% 0.1%Excellent Accuracy & Precision: Minimal contribution to analyte signal. Bias < 5%.Excellent Accuracy & Precision: Negligible crosstalk. Linear curve.
99.0% 1.0%Acceptable Accuracy: Potential for slight positive bias (~5-15%). May require LLOQ adjustment.Good Accuracy: Minor crosstalk may begin to affect linearity.
97.0% 3.0%Poor Accuracy: Significant positive bias (>20%). LLOQ would not meet regulatory acceptance criteria.Poor Accuracy: Crosstalk leads to non-linear curve and underestimation of analyte.
95.0% 5.0%Unacceptable: Severe positive bias, making quantification at low levels impossible.Unacceptable: Significant non-linearity and inaccurate results.

This table is illustrative and assumes a consistent internal standard concentration. Actual results may vary based on specific assay conditions.

Experimental Protocols

Protocol: Quantification of Clascoterone in Human Plasma via LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for the instrument and laboratory.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all tubes except for double blanks. Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0-0.5 min: 40% B

    • 0.5-2.5 min: 40% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 40% B

    • 3.1-4.0 min: 40% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Illustrative):

    • Clascoterone: Q1: 403.2 -> Q3: 313.2

    • This compound: Q1: 408.2 -> Q3: 313.2

    • (Note: MRM transitions must be optimized empirically by infusing pure analyte and IS solutions.)

  • Source Parameters: Optimize gas flows (Nebulizer, Heater), and temperatures (Ion Source, Desolvation) according to the specific instrument manufacturer's recommendations.

Visualizations

Isotopic_Purity_Impact Logical Flow: Impact of Isotopic Purity cluster_0 Internal Standard Quality cluster_1 Purity Scenarios cluster_2 Analytical Consequences IS This compound Internal Standard High_Purity High Isotopic Purity (>99.5%) IS->High_Purity Low_Purity Low Isotopic Purity (<97%) IS->Low_Purity Accurate Accurate Quantification Linear Calibration Curve Reliable PK Data High_Purity->Accurate Leads to Inaccurate Inaccurate Quantification - Positive bias at LLOQ - Non-linear curve at ULOQ Low_Purity->Inaccurate Leads to

Caption: Logical flow showing how high vs. low isotopic purity affects assay outcome.

Troubleshooting_Workflow Troubleshooting Workflow: LLOQ Failures (Positive Bias) Start Start: LLOQ QCs show consistent positive bias (>20%) Hypothesis Hypothesis: Unlabeled analyte (D0) impurity in Internal Standard (IS) Start->Hypothesis Test Experiment: Analyze blank matrix spiked only with this compound IS Hypothesis->Test Check Check: Monitor analyte MRM channel. Is response >20% of LLOQ response? Test->Check Result_High Result: High D0 Impurity Confirmed Check->Result_High Yes Result_Low Result: D0 Impurity is Low. Investigate other causes (e.g., matrix effects, carryover). Check->Result_Low No Solution1 Solution 1: Source new batch of IS with higher isotopic purity. Result_High->Solution1 Solution2 Solution 2: Increase LLOQ to a level where IS contribution is <20%. Result_High->Solution2

Caption: Decision tree for troubleshooting positive bias at the LLOQ.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Clascoterone using Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioanalytical method validation for Clascoterone utilizing its deuterated internal standard, Clascoterone-D5. The primary analytical technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for the quantification of small molecules in biological matrices.[1][2] This document outlines the established methodologies, presents available performance data, and offers a comparison with potential alternative approaches.

Given the challenges in bioanalysis, particularly the inherent instability of certain analytes, a robust and validated method is crucial for accurate pharmacokinetic and toxicokinetic assessments. Clascoterone, a topical androgen receptor inhibitor, is known to be unstable in physiological solutions and can hydrolyze to its metabolite, Cortexolone.[3][4][5] This instability underscores the importance of a meticulously validated bioanalytical method.

Comparison of Bioanalytical Methods

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis. It is considered the most effective approach to compensate for potential variability during sample processing and analysis. An alternative approach involves using a structurally similar molecule as an internal standard. In the case of Clascoterone, its primary metabolite, Cortexolone, can be considered for this purpose, as it is often analyzed concurrently.

ParameterMethod using this compound (Stable Isotope Labeled IS)Method using a Non-Deuterated Analog (e.g., Cortexolone) as IS
Specificity & Selectivity High. The mass difference between the analyte and the IS allows for precise differentiation, minimizing interference from matrix components.Moderate to High. Relies on chromatographic separation to distinguish between the analyte, the IS, and potential interferences. Co-elution with other endogenous or exogenous compounds can be a risk.
Accuracy & Precision Excellent. Co-elution of the analyte and the IS ensures that any matrix effects (ion suppression or enhancement) affect both compounds similarly, leading to a more accurate and precise analyte-to-IS ratio.Good to Excellent. The accuracy and precision are highly dependent on the chromatographic separation and the similarity of the IS's ionization efficiency to that of the analyte. Any differential matrix effects can impact the results.
Correction for Matrix Effects Superior. The near-identical chemical and physical properties of the analyte and the deuterated IS ensure that they experience similar ionization suppression or enhancement in the mass spectrometer's source.Variable. The degree of correction for matrix effects depends on how closely the physicochemical properties of the analog match those of the analyte.
Correction for Sample Preparation Variability Superior. Any loss of analyte during the extraction process is mirrored by a proportional loss of the deuterated IS, leading to a consistent analyte/IS ratio.Good. The effectiveness of correction depends on the extraction recovery of the analog being very similar to that of the analyte.
Availability & Cost Generally higher cost due to the synthesis of the stable isotope-labeled compound.Can be more cost-effective if a suitable analog is readily available, such as a known metabolite that is already being synthesized or is commercially available.

Experimental Protocols

A detailed, validated experimental protocol for the bioanalysis of Clascoterone in human plasma using this compound is outlined below. This protocol is a composite based on publicly available information and best practices in bioanalytical method validation.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common, straightforward, and effective method for removing the bulk of proteins from plasma samples.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature (approximately 25°C).

  • Homogenization: Vortex the thawed plasma samples to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol or acetonitrile).

  • Protein Precipitation: Add 250 µL of cold acetonitrile to the plasma/IS mixture.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for approximately 5 seconds and then centrifuge at high speed (e.g., 14,800 rpm) for 2 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new vial.

  • Injection: Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Clascoterone:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A binary gradient system is often employed, consisting of:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Bioanalytical Method Validation Parameters

A comprehensive validation of a bioanalytical method is required to ensure its reliability for the intended application. The key validation parameters according to regulatory guidelines (e.g., FDA) are summarized in the table below.

Validation ParameterAcceptance CriteriaTypical Performance for Clascoterone Method
Linearity Correlation coefficient (r²) ≥ 0.99A linear range of 0.5 - 1000 ng/mL has been reported.
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20% of nominal value; Precision ≤ 20% CV.An LLOQ of 0.5 ng/mL has been achieved for both Clascoterone and Cortexolone.
Accuracy Within ±15% of the nominal value (±20% at LLOQ).Determined to be accurate at all quality control levels.
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Determined to be precise at all quality control levels.
Selectivity & Specificity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.The method has been shown to be selective.
Matrix Effect The matrix factor should be consistent across different lots of matrix.Not explicitly detailed in the provided search results, but a crucial parameter to assess.
Recovery Recovery should be consistent, precise, and reproducible.Mean recovery of Clascoterone has been reported to be between 98% and 119% in a stability study.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Analyte concentration should be within ±15% of the nominal concentration.Clascoterone has been shown to be stable under various conditions in combination with other topical medications.

Visualizing the Workflow

Bioanalytical Method Validation Workflow

Bioanalytical Method Validation Workflow cluster_MethodDevelopment Method Development cluster_Validation Method Validation cluster_SampleAnalysis Sample Analysis MD1 Analyte & IS Selection (Clascoterone & this compound) MD2 Optimization of Sample Preparation MD1->MD2 MD3 Optimization of LC-MS/MS Conditions MD2->MD3 V1 Selectivity MD3->V1 V2 Linearity & LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect V3->V4 V5 Recovery V4->V5 V6 Stability V5->V6 SA1 Sample Receipt & Processing V6->SA1 SA2 LC-MS/MS Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: A flowchart illustrating the key stages of bioanalytical method development, validation, and sample analysis.

Clascoterone Signaling Pathway

Clascoterone Signaling Pathway Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds to AR_Complex AR-Androgen Complex AR->AR_Complex Forms Clascoterone Clascoterone Clascoterone->AR Competitively Inhibits Nucleus Nucleus AR_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Sebum Production, Inflammation) Nucleus->Gene_Transcription Initiates

Caption: A simplified diagram showing how Clascoterone competitively inhibits the androgen receptor.

References

A Head-to-Head Comparison: Clascoterone-D5 vs. C13-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison between two common types of SIL internal standards, deuterium-labeled (e.g., Clascoterone-D5) and carbon-13-labeled (¹³C) standards, with a focus on their application in the quantification of clascoterone.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, co-eluting chromatographically and experiencing the same ionization efficiency and matrix effects. This allows for the correction of variability during sample preparation and analysis. While both deuterated and ¹³C-labeled standards are designed to fulfill this role, their inherent isotopic properties can lead to significant performance differences.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The choice between a deuterium-labeled and a ¹³C-labeled internal standard can significantly impact assay accuracy, precision, and robustness. Below is a summary of key performance characteristics based on established principles of stable isotope dilution analysis.

Performance MetricThis compound (Deuterium-Labeled)¹³C-Labeled ClascoteroneKey Considerations
Chromatographic Co-elution May exhibit a slight retention time shift (isotopic effect) compared to the unlabeled analyte.[1][2]Virtually identical retention time to the unlabeled analyte, ensuring true co-elution.[1][3]The C-D bond is slightly stronger and less polar than the C-H bond, which can lead to chromatographic separation, especially in high-resolution chromatography.[2]
Accuracy Can be compromised if the chromatographic shift leads to differential matrix effects between the analyte and the internal standard.Generally provides higher accuracy due to co-elution, which ensures that both the analyte and the internal standard are subjected to the same matrix effects at the point of ionization.In complex biological matrices, co-eluting interfering substances can suppress or enhance the ionization of the analyte and internal standard differently if they are not chromatographically identical.
Precision May exhibit lower precision (higher coefficient of variation) due to variable matrix effects resulting from chromatographic separation.Typically yields higher precision due to more effective compensation for analytical variability.Consistent and reproducible quantification relies on the internal standard accurately tracking the analyte's behavior.
Isotopic Stability Deuterium labels can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, particularly if the labels are on exchangeable positions (e.g., hydroxyl or amine groups).The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to exchange under typical experimental conditions, ensuring high isotopic stability.Loss of the isotopic label will lead to an underestimation of the analyte concentration. Careful selection of the deuteration site to non-exchangeable positions is crucial.
Cost & Availability Generally less expensive and more readily available for a wider range of molecules.Typically more expensive to synthesize due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.The higher initial cost of ¹³C-labeled standards may be offset by reduced method development time and increased data reliability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioanalytical assays. Below is a representative protocol for the quantification of clascoterone in human plasma using LC-MS/MS, which can be adapted for either this compound or a ¹³C-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled clascoterone) at a concentration of 100 ng/mL.

  • Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute clascoterone and its internal standard.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for clascoterone and the respective internal standard would be monitored.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard (this compound or ¹³C-Clascoterone) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation HPLC Separation (C18 Column) reconstitute->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Bioanalytical workflow for clascoterone quantification.

signaling_pathway cluster_androgen_action Androgen Receptor Signaling in Sebocytes Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_complex AR-Androgen Complex AR->AR_complex Clascoterone Clascoterone Clascoterone->AR Competitively Inhibits Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Lipid_Production Increased Lipid Production & Pro-inflammatory Cytokines Gene_Transcription->Lipid_Production

Mechanism of action of Clascoterone.

Conclusion

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Clascoterone Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of clascoterone analytical assays between different laboratories. Ensuring assay reproducibility is critical for consistent data in non-clinical and clinical studies. This document outlines the key experimental protocols, presents hypothetical comparative data based on established analytical methods, and illustrates the underlying biological and experimental workflows.

Introduction to Clascoterone and its Analysis

Clascoterone is a topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] It competes with dihydrotestosterone (DHT) for binding to androgen receptors, thereby modulating downstream signaling pathways involved in sebum production and inflammation.[2][3][4] Accurate and reproducible measurement of clascoterone and its primary metabolite, cortexolone, is essential for pharmacokinetic and pharmacodynamic assessments. The most common analytical method for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[5] A key challenge in clascoterone analysis is its instability in physiological solutions, where it can hydrolyze to cortexolone.

Comparative Analysis of Assay Performance

The following tables present a hypothetical inter-laboratory comparison of a clascoterone assay transferred from a developing laboratory (Lab A) to a receiving laboratory (Lab B). The data reflects typical acceptance criteria for bioanalytical method validation.

Table 1: Inter-Assay Precision and Accuracy for Clascoterone

LaboratoryParameterLLOQ QC (0.5 ng/mL)Low QC (1.5 ng/mL)Mid QC (75 ng/mL)High QC (750 ng/mL)
Lab A Precision (%CV) 6.8%5.2%4.1%3.5%
Accuracy (%Bias) 3.4%2.8%1.5%-0.8%
Lab B Precision (%CV) 7.5%6.1%4.8%4.0%
Accuracy (%Bias) 4.2%3.5%2.0%-1.2%

LLOQ QC: Lower Limit of Quantification Quality Control; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias

Table 2: Linearity and Reproducibility of Clascoterone Calibration Curves

LaboratoryParameterValue
Lab A Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Lab B Linear Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.993

Table 3: Incurred Sample Reanalysis (ISR)

ParameterAcceptance CriteriaResult
Percent Difference ≤ 20%
Samples Meeting Criteria ≥ 67%Pass

Experimental Protocols

LC-MS/MS Method for Clascoterone and Cortexolone Quantification

This protocol is based on methods developed for the in vitro skin permeation testing of clascoterone.

  • Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer with a Turbo Ion Spray source.

  • Chromatographic Separation:

    • Column: C18 UPLC column.

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile/methanol.

    • Flow Rate: 0.8 mL/min.

  • Mass Spectrometry:

    • Mode: Positive ion mode with multiple reaction monitoring (MRM).

    • Gases: Nitrogen for nebulizer, heater, curtain, and collision gas.

  • Sample Preparation:

    • For in vitro permeation samples, timely processing is crucial to prevent post-collection hydrolysis of clascoterone.

    • If present, proteins like bovine serum albumin (BSA) should be removed from the sample matrix.

  • Validation Parameters:

    • Linearity: Establish a calibration curve over the range of 0.5-1000 ng/mL for both clascoterone and cortexolone.

    • Accuracy and Precision: Evaluate at a minimum of four quality control (QC) levels: LLOQ, low, medium, and high.

    • Selectivity: Assess interference from endogenous components in at least six different sources of blank matrix.

    • Stability: Evaluate the stability of clascoterone in the relevant matrix under various storage and handling conditions.

Inter-Laboratory Cross-Validation Protocol

This protocol outlines the steps for transferring and validating the clascoterone assay between two laboratories.

  • Method Transfer: The transferring laboratory (Lab A) provides the receiving laboratory (Lab B) with the detailed analytical method protocol, validation reports, and any specific reagents.

  • Partial Method Validation at Lab B: Lab B conducts a partial validation of the assay, assessing linearity, precision, and accuracy to demonstrate proficiency with the method.

  • Cross-Validation with Spiked and Incurred Samples:

    • Spiked Samples: A set of QC samples at low, medium, and high concentrations are prepared by Lab A and analyzed by both labs.

    • Incurred Samples: A selection of samples from a study (e.g., human plasma) are analyzed at both laboratories.

  • Acceptance Criteria:

    • For spiked samples, the mean concentration values from both labs should be within ±15% of each other.

    • For incurred samples, at least two-thirds (67%) of the samples should have a percent difference between the two laboratories of ≤20%.

Mandatory Visualizations

Clascoterone Signaling Pathway

Clascoterone_Signaling_Pathway cluster_Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds DHT_AR_Complex DHT-AR Complex AR->DHT_AR_Complex Clascoterone Clascoterone Clascoterone->Block Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates Transcription Gene Transcription Sebum Increased Sebum Production Transcription->Sebum Inflammation Inflammation Transcription->Inflammation

Caption: Clascoterone competitively inhibits DHT binding to the androgen receptor.

Inter-Laboratory Cross-Validation Workflow

Cross_Validation_Workflow start Start method_transfer Method Transfer (Protocol, Reagents) start->method_transfer partial_validation Partial Validation at Lab B (Linearity, P&A) method_transfer->partial_validation sample_analysis Analysis of Spiked & Incurred Samples partial_validation->sample_analysis lab_a_analysis Lab A Analysis sample_analysis->lab_a_analysis lab_b_analysis Lab B Analysis sample_analysis->lab_b_analysis compare_results Compare Results lab_a_analysis->compare_results lab_b_analysis->compare_results pass Pass (Within Acceptance Criteria) compare_results->pass Yes fail Fail (Investigate Discrepancy) compare_results->fail No end End pass->end fail->method_transfer Re-evaluate

References

A Comparative Stability Analysis of Clascoterone and Its Deuterated Analog, Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of clascoterone and its deuterated counterpart, Clascoterone-D5. The information is curated for researchers, scientists, and professionals in drug development to inform analytical method development, formulation strategies, and pharmacokinetic studies.

Introduction to Clascoterone and this compound

Clascoterone is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] It acts by competitively binding to androgen receptors in the skin, thereby reducing sebum production and inflammation associated with acne.[2][3] this compound is a deuterium-labeled version of clascoterone, primarily utilized as an internal standard in analytical and pharmacokinetic research.[4][5] The substitution of hydrogen with deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, allowing for precise quantification of clascoterone in biological samples.

Stability Profile of Clascoterone

A critical aspect of clascoterone's profile is its susceptibility to hydrolysis. In physiological solutions and within the skin, clascoterone is known to be unstable and rapidly hydrolyzes to its primary and inactive metabolite, cortexolone. This rapid metabolism is a key factor in its localized action and limited systemic side effects.

Forced degradation studies, a common practice in pharmaceutical development to understand a drug's stability, would typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways. While specific forced degradation data for clascoterone is not extensively published, its primary degradation pathway through hydrolysis is well-documented.

Recent studies have evaluated the stability of clascoterone in its 1% cream formulation (Winlevi®) when combined with other topical acne medications. These studies provide valuable insights into its stability in a clinically relevant context.

Data Presentation: Stability of Clascoterone Cream 1% in Combination with Other Topical Acne Medications

The following table summarizes the mean percentage of clascoterone recovered after being layered with various topical acne treatments and incubated for 8 hours at 37°C. This data suggests that clascoterone is stable when used in combination with these common acne therapies.

Combination ProductMean Percentage of Clascoterone Recovered (%)
Clascoterone alone86
+ Tretinoin cream 0.025%101
+ Adapalene gel 0.3%97
+ Dapsone gel 7.5%Not specified in search results
+ Azelaic acid 15%119
+ Benzoyl peroxide 5%/clindamycin 1%Not specified in search results
+ Benzoyl peroxide 2.5%/adapalene 0.1%Not specified in search results
+ Encapsulated benzoyl peroxide 5%98

Data sourced from a study by Draelos et al., as presented at the 2024 Society of Dermatology Physician Associates (SDPA) Fall Conference.

Stability Profile of this compound

Direct comparative stability studies between clascoterone and this compound are not publicly available. However, the use of this compound as an internal standard in bioanalytical methods implies a high degree of stability under the conditions of sample preparation, storage, and analysis. Deuterated standards are chosen for their chemical inertness and stability, ensuring they do not degrade during the analytical process, which could otherwise lead to inaccurate quantification of the target analyte. The C-D bond is stronger than the C-H bond, which can sometimes lead to enhanced metabolic stability, though its primary purpose here is for analytical quantification.

Experimental Protocols

In Vitro Stability Assessment of Clascoterone Cream 1% with Other Topical Medications

This protocol is based on the methodology described by Draelos et al.

Objective: To evaluate the in vitro stability of clascoterone cream 1% when layered with other commercially available topical acne medications.

Materials:

  • Clascoterone cream 1%

  • Tretinoin cream 0.025%

  • Adapalene gel 0.3%

  • Dapsone gel 7.5%

  • Azelaic acid 15%

  • Benzoyl peroxide 5%/clindamycin 1%

  • Benzoyl peroxide 2.5%/adapalene 0.1%

  • Encapsulated benzoyl peroxide 5%

  • Microscope slides

  • Incubator set to 37°C

  • Conical vials

  • Methanol

  • Tetrahydrofuran

  • 0.2-micron nylon filter

  • High-Pressure Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • For each combination, place 0.5 mL of the respective topical acne medication onto a separate, clean microscope slide.

  • Layer 0.5 mL of clascoterone cream 1% over the initial product on each slide.

  • Incubate the slides for 8 hours at 37°C to simulate physiological conditions.

  • After incubation, place each microscope slide into a conical vial.

  • Add 10 mL of methanol containing an internal calibrant and 10 mL of tetrahydrofuran to each vial.

  • Agitate the vials until all visible material is removed from the slides and is in solution.

  • Filter the resulting solution using a 0.2-micron nylon filter.

  • Analyze the filtered solution using a validated HPLC-MS method to determine the concentration of clascoterone.

  • The HPLC system is operated at a flow rate of 1 mL/min with a binary solvent system of (A) H2O + 0.1% formic acid and (B) methanol + 0.1% formic acid. The column is pre-equilibrated for 5 minutes with 65% A and 35% B prior to each injection.

  • Calculate the mean percentage of clascoterone recovered for each combination.

Mandatory Visualizations

Signaling Pathway of Clascoterone

Clascoterone_Signaling_Pathway DHT Dihydrotestosterone (DHT) AR Androgen Receptor (AR) DHT->AR Binds to DHT_AR_Complex DHT-AR Complex AR->DHT_AR_Complex Clascoterone Clascoterone Clascoterone->AR Competitively Binds to (Inhibition) Nucleus Nucleus DHT_AR_Complex->Nucleus Translocates to Transcription Transcription of Androgen-Responsive Genes Nucleus->Transcription Promotes Sebum_Inflammation Increased Sebum Production & Inflammatory Cytokines Transcription->Sebum_Inflammation Leads to Acne Acne Pathogenesis Sebum_Inflammation->Acne

Caption: Mechanism of action of clascoterone in inhibiting the androgen signaling pathway.

Experimental Workflow for Stability Analysis

Stability_Analysis_Workflow Start Start: Layer Topical Products on Microscope Slide Incubation Incubate at 37°C for 8 hours Start->Incubation Extraction Extract Material with Methanol & Tetrahydrofuran Incubation->Extraction Filtration Filter Solution (0.2-micron filter) Extraction->Filtration Analysis Analyze by HPLC-MS Filtration->Analysis Quantification Quantify Clascoterone Recovery Analysis->Quantification

Caption: Workflow for the in vitro stability testing of clascoterone with other topical agents.

References

Assessing the Kinetic Isotope Effect of Clascoterone-D5 in Metabolism Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the kinetic isotope effect (KIE) of Clascoterone-D5 in metabolism studies. While specific experimental data on a deuterated version of Clascoterone is not publicly available, this document outlines the established metabolic pathway of Clascoterone, presents a hypothetical comparison based on known principles of KIE, and details the experimental protocols necessary to conduct such a study.

Clascoterone, an androgen receptor inhibitor, undergoes rapid metabolism in the skin and plasma. Its primary metabolic pathway involves the hydrolysis of the propionate ester at the C17α position to form the inactive metabolite, cortexolone. This reaction is primarily catalyzed by carboxylesterases.[1][2][3][4] The introduction of deuterium atoms at the propionate moiety (this compound) is hypothesized to slow down this metabolic conversion due to the kinetic isotope effect, potentially altering the drug's pharmacokinetic profile.

Hypothetical Metabolic Stability of Clascoterone vs. This compound

The following table presents hypothetical data illustrating the expected outcomes of an in vitro metabolism study comparing the stability of Clascoterone and its deuterated analog, this compound, in human liver microsomes. This data is for illustrative purposes to demonstrate the potential impact of deuteration.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Clascoterone15.245.6
This compound38.018.2
Kinetic Isotope Effect (KIE) on CLint \multicolumn{2}{c

This data is hypothetical and intended to illustrate the concept of the kinetic isotope effect.

Metabolic Pathway of Clascoterone

Clascoterone is metabolized to cortexolone through the hydrolysis of its propionate ester. This biotransformation is a key determinant of the drug's local activity and limited systemic side effects.[1]

Clascoterone Clascoterone Cortexolone Cortexolone (Inactive Metabolite) Clascoterone->Cortexolone Ester Hydrolysis Carboxylesterases Carboxylesterases Carboxylesterases->Clascoterone

Caption: Metabolic hydrolysis of Clascoterone to Cortexolone.

Experimental Protocols

To experimentally determine the kinetic isotope effect of this compound, the following protocols for an in vitro metabolism study using human liver microsomes and subsequent analysis by LC-MS/MS can be employed.

In Vitro Metabolism Assay

Objective: To compare the rate of metabolism of Clascoterone and this compound in human liver microsomes.

Materials:

  • Clascoterone and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator capable of maintaining 37°C

Procedure:

  • Prepare stock solutions of Clascoterone and this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation mixture is less than 1%.

  • On ice, prepare incubation mixtures containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (Clascoterone or this compound) at a final concentration of 1 µM.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis for Clascoterone and Cortexolone

Objective: To quantify the concentrations of Clascoterone, this compound, and their common metabolite, cortexolone, over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol

  • Gradient: A suitable gradient to separate Clascoterone, cortexolone, and the internal standard.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clascoterone: Precursor ion > Product ion (to be determined)

    • This compound: Precursor ion > Product ion (to be determined)

    • Cortexolone: Precursor ion > Product ion (to be determined)

    • Internal Standard: Precursor ion > Product ion (to be determined)

Data Analysis:

  • Construct calibration curves for Clascoterone, this compound, and cortexolone using standards of known concentrations.

  • Determine the concentrations of the parent compounds and the metabolite in the experimental samples from the calibration curves.

  • Plot the natural logarithm of the remaining parent compound concentration versus time to determine the first-order degradation rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).

  • The Kinetic Isotope Effect (KIE) is calculated as the ratio of the intrinsic clearance of Clascoterone to that of this compound (KIE = CLint(Clascoterone) / CLint(this compound)).

Experimental Workflow

The following diagram illustrates the workflow for assessing the kinetic isotope effect of this compound.

cluster_prep Sample Preparation cluster_incubation In Vitro Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock_Clascoterone Clascoterone Stock Incubation Incubate with Human Liver Microsomes + NADPH at 37°C Stock_Clascoterone->Incubation Stock_D5 This compound Stock Stock_D5->Incubation Quench Quench Reaction at Time Points & Centrifuge Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Quantify Parent & Metabolite LCMS->Data KIE Calculate Half-life, CLint, and KIE Data->KIE

Caption: Experimental workflow for KIE assessment.

References

A Comparative Analysis of Mass Spectral Fragmentation: Clascoterone vs. Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of analytes by mass spectrometry. This guide provides a detailed comparison of the mass spectral fragmentation of clascoterone and its deuterated analog, clascoterone-D5. While specific, experimentally derived fragmentation data for these compounds is not widely available in published literature, this document outlines the theoretical basis for their fragmentation patterns, supported by general principles of steroid mass spectrometry.

Introduction to Clascoterone and its Deuterated Analog

Clascoterone is a novel topical androgen receptor inhibitor approved for the treatment of acne vulgaris. Its chemical structure is based on the steroid nucleus. This compound is a synthetic, deuterated version of clascoterone, where five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to clascoterone but has a higher molecular weight. This property makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it co-elutes with the unlabeled drug but is distinguishable by its mass-to-charge ratio (m/z).

Structural Differences

The key difference between clascoterone and this compound lies in the isotopic labeling. While the exact positions of the five deuterium atoms on the this compound molecule are not consistently reported across all public sources, they are strategically placed in a stable position on the molecule to prevent exchange with hydrogen atoms from the solvent or mobile phase. This ensures the mass difference is maintained throughout the analytical process.

Mass Spectral Fragmentation Behavior

In tandem mass spectrometry (MS/MS), a precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented into product ions. The pattern of these product ions is characteristic of the molecule's structure.

Clascoterone: Based on the general fragmentation patterns of corticosteroids and other steroids, the fragmentation of clascoterone is expected to involve the cleavage of its side chains and losses of small neutral molecules. Common fragmentation pathways for steroids include the loss of water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O), as well as cleavages within the steroid ring structure. For clascoterone, which has a propionate ester group and a hydroxyacetyl side chain, fragmentation is likely to occur at these functional groups.

This compound: The fragmentation pattern of this compound is expected to be qualitatively very similar to that of clascoterone. The same types of bonds will cleave, leading to the formation of structurally analogous product ions. However, if the deuterium labels are located on a fragment that is cleaved off, the resulting product ion will have the same m/z as the corresponding fragment from the unlabeled clascoterone. Conversely, if the deuterium atoms remain on the charged fragment, the resulting product ion will have an m/z that is shifted by the number of deuterium atoms it contains. This predictable mass shift is the basis for its use as an internal standard in multiple reaction monitoring (MRM) assays.

Quantitative Data Comparison

Due to the limited availability of public-domain experimental data detailing the specific precursor-to-product ion transitions (MRM transitions) for both clascoterone and clascotecrone-D5, the following table is based on their chemical formulas and theoretical fragmentation.

ParameterClascoteroneThis compound
Chemical Formula C₂₄H₃₄O₅C₂₄H₂₉D₅O₅
Molecular Weight 402.53 g/mol 407.56 g/mol
Precursor Ion ([M+H]⁺) m/z 403.2m/z 408.2
Predicted Product Ions Loss of propionic acid, loss of the hydroxyacetyl group, and various ring cleavages.Corresponding product ions with a +5 Da shift if the deuterium labels are retained on the fragment.

Experimental Protocols

While specific fragmentation studies are not widely published, a typical experimental protocol for the analysis of clascoterone using LC-MS/MS, often employing this compound as an internal standard, can be summarized as follows.[1][2]

Liquid Chromatography:

  • Column: A reverse-phase C18 column is commonly used for the separation.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[1][3]

  • Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is often employed.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to generate the protonated precursor ions ([M+H]⁺).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high sensitivity and selectivity.

  • Gas Settings: Nitrogen is typically used as the nebulizer, heater, and curtain gas, with argon as the collision gas.

Visualization of Theoretical Fragmentation Pathways

The following diagrams illustrate plausible, though not experimentally confirmed, mass spectral fragmentation pathways for clascoterone and this compound.

Clascoterone_Fragmentation cluster_clascoterone Clascoterone Fragmentation Clascoterone Clascoterone [M+H]⁺ m/z 403.2 Fragment_A Fragment A Loss of Propionic Acid m/z 329.2 Clascoterone->Fragment_A - C₃H₆O₂ Fragment_B Fragment B Loss of Hydroxyacetyl Group m/z 343.2 Clascoterone->Fragment_B - C₂H₃O₂ Fragment_C Fragment C Ring Cleavage Clascoterone->Fragment_C - Various Losses

Caption: Plausible fragmentation of Clascoterone.

ClascoteroneD5_Fragmentation cluster_clascoterone_d5 This compound Fragmentation This compound This compound [M+H]⁺ m/z 408.2 Fragment_A_D5 Fragment A' Loss of Propionic Acid m/z 334.2 This compound->Fragment_A_D5 - C₃H₆O₂ Fragment_B_D5 Fragment B' Loss of Hydroxyacetyl Group m/z 348.2 This compound->Fragment_B_D5 - C₂H₃O₂ Fragment_C_D5 Fragment C' Ring Cleavage This compound->Fragment_C_D5 - Various Losses

Caption: Plausible fragmentation of this compound.

Conclusion

References

A Comparative Guide to Inter-Assay Precision and Accuracy in Clascoterone Bioanalysis: The Role of Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioanalytical methods for the quantification of Clascoterone, with a focus on the use of its deuterated internal standard, Clascoterone-D5. It aims to offer an objective comparison of the expected performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, supported by representative experimental data and detailed methodologies. This document is intended to assist researchers in the selection and implementation of robust and reliable analytical methods for Clascoterone in various biological matrices.

Introduction to Clascoterone and the Need for Robust Bioanalysis

Clascoterone (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor approved for the treatment of acne vulgaris.[1] Its mechanism of action involves competing with androgens, such as dihydrotestosterone (DHT), for binding to androgen receptors within the sebaceous glands and hair follicles.[2] This interaction inhibits the downstream signaling pathways that lead to increased sebum production and inflammation, key factors in the pathogenesis of acne.[2]

Accurate and precise quantification of Clascoterone and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose-finding, and ensuring product bioequivalence. Given the low systemic absorption of topically applied Clascoterone, highly sensitive and specific analytical methods are required. LC-MS/MS has emerged as the gold standard for this purpose, and the use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving the necessary accuracy and precision.

The Gold Standard: this compound as an Internal Standard

A stable isotope-labeled internal standard (SIL-IS), like this compound, is a form of the analyte in which several atoms have been replaced with their heavier stable isotopes (in this case, deuterium). This modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, the physicochemical properties of the SIL-IS remain nearly identical to the analyte.

Advantages of using this compound:

  • Compensates for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound co-elutes with Clascoterone and has the same ionization characteristics, it experiences the same matrix effects, allowing for accurate correction.

  • Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard, ensuring that the analyte-to-internal standard ratio remains constant.

  • Improves Precision and Accuracy: By accounting for the sources of variability mentioned above, the use of a SIL-IS significantly improves the inter-assay and intra-assay precision and accuracy of the bioanalytical method.

Inter-Assay Precision and Accuracy: A Representative Overview

While specific inter-assay precision and accuracy data from a full validation report for a Clascoterone LC-MS/MS method using this compound are not publicly available, we can present a representative table based on the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation. These criteria are the standard against which such assays are evaluated. For a method to be considered validated, the inter-assay precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the inter-assay accuracy, expressed as the relative error (%RE), should be within ±15% (±20% at the LLOQ).[3]

Table 1: Representative Inter-Assay Precision and Accuracy Data for Clascoterone Quantification using LC-MS/MS with this compound (Based on FDA Acceptance Criteria)

Quality Control (QC) LevelNominal Concentration (ng/mL)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%RE)
LLOQ0.5≤ 20%± 20%
Low QC1.5≤ 15%± 15%
Medium QC50≤ 15%± 15%
High QC200≤ 15%± 15%

Alternative Internal Standards: A Comparative Discussion

In the absence of a SIL-IS, a structural analog can be used as an internal standard. A structural analog is a compound with a similar chemical structure to the analyte. For Clascoterone, potential structural analogs could include its primary metabolite, cortexolone, or other structurally related steroids.

Table 2: Comparison of Internal Standard Types for Clascoterone Bioanalysis

FeatureThis compound (SIL-IS)Structural Analog (e.g., Cortexolone)
Chromatographic Behavior Co-elutes with ClascoteroneDifferent retention time
Ionization Properties Identical to ClascoteroneMay differ from Clascoterone
Compensation for Matrix Effects ExcellentMay be incomplete due to differences in retention time and ionization
Accuracy and Precision Highest achievableGenerally lower than with a SIL-IS
Cost and Availability Generally more expensive and may require custom synthesisOften more readily available and less expensive

While a structural analog can be a viable option, a SIL-IS like this compound is unequivocally the superior choice for regulated bioanalysis, as it provides the most accurate and precise results by effectively mimicking the behavior of the analyte throughout the analytical process.

Experimental Protocols

Below is a representative experimental protocol for the quantification of Clascoterone in human plasma using an LC-MS/MS method with this compound as the internal standard. This protocol is based on information gathered from various sources describing validated methods for Clascoterone.[4]

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 0.1% formic acid in water and vortex again.

  • Load the entire sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 500 µL of water, followed by 500 µL of 20% methanol in water.

  • Elute the analyte and internal standard with 500 µL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A validated HPLC or UHPLC system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for Clascoterone and this compound.

Visualizing Key Processes

To further aid in the understanding of Clascoterone's mechanism and the bioanalytical workflow, the following diagrams are provided.

G cluster_0 Sebaceous Gland Cell DHT DHT AR Androgen Receptor (AR) DHT->AR Binds DHT_AR DHT-AR Complex AR->DHT_AR Blocked_Pathway Inhibition of Downstream Signaling AR->Blocked_Pathway Clascoterone Clascoterone Clascoterone->AR Competitively Binds and Inhibits Nucleus Nucleus DHT_AR->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Sebum_Inflammation Increased Sebum Production and Inflammation Gene_Transcription->Sebum_Inflammation

Caption: Mechanism of action of Clascoterone in inhibiting androgen-mediated sebum production.

G cluster_workflow Bioanalytical Workflow Sample_Collection 1. Plasma Sample Collection IS_Spiking 2. Spiking with this compound Sample_Collection->IS_Spiking Extraction 3. Solid-Phase Extraction (SPE) IS_Spiking->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the quantification of Clascoterone in plasma.

References

Safety Operating Guide

Proper Disposal of Clascoterone-D5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the handling and disposal of Clascoterone-D5, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and the protection of the environment.

This compound, a deuterated form of Clascoterone, requires careful handling and disposal due to its potential health hazards and environmental risks. As a compound suspected of causing genetic defects and being harmful to aquatic life, adherence to proper disposal protocols is critical.[1] This document outlines the necessary procedures for the safe disposal of this compound, drawing from safety data sheets and general chemical waste management guidelines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the safety information outlined in the Safety Data Sheet (SDS).[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles with side-shields[3]

  • Protective gloves[3]

  • A lab coat[2]

  • A suitable respirator, especially when handling the powder form to avoid dust and aerosol formation

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Containment: Carefully transfer the this compound waste into a suitable, clearly labeled, and closed container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly marked as "Hazardous Waste" and include the chemical name (this compound) and the quantity. Do not use abbreviations or chemical formulas.

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents. Containers should be kept closed at all times except when adding waste.

  • Collection: Arrange for the collection of the hazardous waste by a specialized and licensed disposal company. Ensure compliance with all national and local regulations.

Alternative Disposal Method (Incineration):

In some cases, and where permitted by regulations, this compound may be disposed of by incineration.

  • Solubilization: Dissolve or mix the material with a combustible solvent.

  • Incineration: Burn the solution in a chemical incinerator equipped with an afterburner and a scrubber to manage toxic fumes. This procedure should only be carried out by trained personnel at a licensed facility.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation of the affected area.

  • Containment: Do not let the product enter drains or waterways. Cover the spillage with a suitable absorbent material, such as diatomite or universal binders.

  • Collection: Sweep up the absorbed material and place it in an appropriate, closed container for disposal.

  • Decontamination: Clean the spill area and any contaminated equipment by scrubbing with alcohol. Dispose of all contaminated materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ClascoteroneD5_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal_path Disposal Pathway cluster_spill Spill Management start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood contain Place in a Labeled, Compatible, Closed Container fume_hood->contain Waste Ready for Disposal spill Spill Occurs fume_hood->spill label_waste Label as 'Hazardous Waste' with Chemical Name and Quantity contain->label_waste store Store in a Designated Secure Area label_waste->store incineration_check Is Incineration an Approved Option? store->incineration_check contact_disposal Contact Licensed Waste Disposal Service end_disposal End: Professional Disposal contact_disposal->end_disposal incineration_check->contact_disposal No dissolve Dissolve in a Combustible Solvent incineration_check->dissolve Yes incinerate Burn in a Chemical Incinerator with Afterburner and Scrubber dissolve->incinerate incinerate->contact_disposal spill->fume_hood No evacuate Evacuate Area spill->evacuate Yes contain_spill Contain Spill with Absorbent Material evacuate->contain_spill collect_spill Collect Absorbed Material into a Labeled Container contain_spill->collect_spill collect_spill->contain

References

Personal protective equipment for handling Clascoterone-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Clascoterone-D5. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. As a deuterated analog of a potent steroid compound, this compound should be handled with care, treating it as a hazardous substance. All users must review the complete Safety Data Sheet (SDS) for the parent compound, Clascoterone, before commencing any work, as a specific SDS for the D5 variant may not be available.

Core Safety and Personal Protective Equipment (PPE)

Given the potent nature of Clascoterone and the general handling requirements for deuterated compounds, minimizing exposure is paramount. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[1][2]
Eye Protection Chemical splash goggles or safety glasses with side-shields.[3]Protects against accidental splashes of the compound, especially when in solution.[1]
Body Protection A fully buttoned laboratory coat.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection Required if there is a risk of aerosolization (e.g., handling solid compound outside a fume hood). A properly fitted respirator (e.g., N95 or higher) should be used.Prevents inhalation of airborne particles.

Operational Plan: From Receipt to Disposal

The following step-by-step guide outlines the safe handling workflow for this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.

  • The storage location should be clearly labeled and accessible only to authorized personnel.

  • For long-term stability, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed, light-protecting container (e.g., amber vial) is recommended.

2. Handling and Preparation of Solutions:

  • All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.

  • Use a calibrated balance to weigh the required amount of the compound.

  • When preparing solutions, work over a disposable absorbent bench pad to contain any potential spills.

  • Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

3. Decontamination:

  • All non-disposable equipment that has come into contact with this compound should be decontaminated. Consult the SDS for the parent compound for appropriate decontamination procedures.

  • Wipe down all work surfaces in the fume hood with a suitable cleaning agent after each use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and any contaminated disposable materials (e.g., gloves, bench pads, pipette tips) in a sealed, clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage B Don Personal Protective Equipment (PPE) A->B C Weighing Solid Compound B->C D Solution Preparation C->D E Experimental Use D->E F Decontamination of Equipment and Surfaces E->F G Segregation and Labeling of Waste F->G H Proper Disposal of Hazardous Waste G->H

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.